3-Chloro-4-methoxybenzaldehyde
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-chloro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVGYYIZXPXHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197671 | |
| Record name | 3-Chloroanisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4903-09-7 | |
| Record name | 3-Chloro-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4903-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroanisaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004903097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroanisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-p-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloro-4-methoxybenzaldehyde, a key intermediate in various organic syntheses. The information is curated for researchers, scientists, and professionals in drug development, offering a quick yet detailed reference.
Core Physical and Chemical Properties
The quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |
| Molecular Weight | 170.59 g/mol | [1][2][3][4] |
| Appearance | White to almost white powder or crystal | [2][5] |
| Melting Point | 53-60 °C | [1][2][4][5][6] |
| Boiling Point | 128 °C at 5 Torr | [2][5] |
| Density | 1.244 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2][5] |
| Flash Point | 120.70 °C | [1] |
| CAS Number | 4903-09-7 | [1][2][4] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of this compound. The following spectral data have been reported:
-
¹H NMR: Spectra are available and confirm the proton environments within the molecule.[3]
-
Mass Spectrometry (GC-MS): The mass spectrum shows characteristic peaks at m/z 169, 170, and 171, corresponding to the molecular ion and its isotopic pattern.[3][7]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available and consistent with the functional groups present in the compound.[3]
-
Raman Spectroscopy: FT-Raman spectra have been recorded for this compound.[3]
Safety and Handling
This compound is classified as an irritant.[3] The following GHS hazard statements apply:
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8]
For detailed safety information, please refer to the Safety Data Sheet (SDS).[8][9][10]
Experimental Protocols
While specific experimental protocols for determining the physical properties of this exact compound are not detailed in the cited literature, standard laboratory procedures are employed. Below are generalized methodologies for key experiments.
Melting Point Determination: A small, powdered sample of the crystalline solid is packed into a capillary tube. The tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or a digital melting point apparatus). The temperature is raised slowly, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.
Boiling Point Determination at Reduced Pressure: The boiling point of 128 °C is reported at a reduced pressure of 5 Torr.[2][5] This is typically determined using vacuum distillation. The compound is heated in a distillation flask connected to a vacuum pump. A manometer is used to monitor the pressure. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.
Solubility Test: A small amount of this compound is added to a test tube containing the solvent (e.g., methanol). The mixture is agitated to observe if the solid dissolves completely at room temperature. Gentle heating can be applied to determine solubility at elevated temperatures.
Synthesis Workflow
This compound can be synthesized from 3-chloro-4-hydroxybenzaldehyde. The following diagram illustrates the reaction workflow.
References
- 1. This compound | 4903-09-7 | FC70306 [biosynth.com]
- 2. This compound | 4903-09-7 [amp.chemicalbook.com]
- 3. This compound | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 4903-09-7 [sigmaaldrich.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 4903-09-7 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. biosynth.com [biosynth.com]
- 9. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Chloro-4-methoxybenzaldehyde (CAS: 4903-09-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-4-methoxybenzaldehyde, a key chemical intermediate. It covers its physicochemical properties, synthesis, spectroscopic data, and applications, with a focus on data presentation and experimental methodologies.
Chemical and Physical Properties
This compound is an aromatic compound characterized by a benzaldehyde ring substituted with a chlorine atom and a methoxy group.[1][2] It typically appears as a white to light yellow crystalline powder.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4903-09-7 | [2] |
| Molecular Formula | C₈H₇ClO₂ | [2] |
| Molecular Weight | 170.59 g/mol | [2] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Chloro-p-anisaldehyde, 4-Methoxy-3-chlorobenzaldehyde | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 56-60 °C | [5] |
| Boiling Point | 128 °C at 5 Torr | [5] |
| Density | 1.244 ± 0.06 g/cm³ (Predicted) | [5] |
| Flash Point | 120.70 °C | [2] |
| Solubility | Soluble in methanol | [5] |
| InChI | InChI=1S/C8H7ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | [4] |
| SMILES | COC1=C(C=C(C=C1)C=O)Cl | [4] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Spectral data available, consistent with structure. | [4] |
| IR Spectroscopy | Spectra available. | [4] |
| Mass Spectrometry (GC-MS) | m/z top peak: 169, 2nd highest: 170, 3rd highest: 171. | [4] |
| Raman Spectroscopy | Spectra available. | [4] |
Note: Detailed spectral data can be accessed through chemical databases such as PubChem.[4]
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the methylation of 3-chloro-4-hydroxybenzaldehyde.
Experimental Protocol: Methylation of 3-chloro-4-hydroxybenzaldehyde
This protocol is a representative method based on standard procedures for phenol methylation.[6][7][8]
Materials:
-
3-chloro-4-hydroxybenzaldehyde
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in acetone or DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.
-
Methylation: While stirring vigorously, add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Synthesis of 3-chloro-4-methoxybenzylamine
A key application is its use in the synthesis of 3-chloro-4-methoxybenzylamine, a precursor for several active pharmaceutical ingredients. This transformation is typically achieved through reductive amination.
Experimental Protocol: Reductive Amination
-
Reaction Setup: Dissolve this compound (1 equivalent) and a source of ammonia, such as ammonium acetate (excess), in a suitable solvent like methanol.
-
Reduction: Add a reducing agent, for instance, sodium cyanoborohydride, to the mixture.
-
Reaction: Stir the reaction mixture at an appropriate temperature (e.g., 60°C) until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Perform an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by distillation or chromatography to yield 3-chloro-4-methoxybenzylamine.
Caption: Reductive amination of this compound.
Biological Activity
While specific signaling pathways for this compound are not extensively detailed, related substituted benzaldehydes have been studied for their biological effects.
-
Cytotoxicity: Certain substituted benzaldehydes have demonstrated cytotoxic effects against cancer cell lines.[2][9] The mechanisms can involve the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of enzymes like topoisomerase II.[1][10] The presence and position of substituents on the benzene ring are critical for this activity.[2]
-
Melanogenesis: Methoxy-substituted benzaldehydes have been investigated for their influence on melanogenesis.[11][12] This activity is often linked to the inhibition of tyrosinase, a key enzyme in melanin production.[11][13]
Further research is required to elucidate the specific biological mechanisms of this compound.
Safety and Handling
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a dry, well-ventilated place. Keep container tightly closed.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
- 1. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.ufc.br [repositorio.ufc.br]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 4903-09-7 [amp.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities on the Inhibition of Mushroom and Mammal Tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 3-Chloro-4-methoxybenzaldehyde, a key intermediate in organic synthesis. Through a detailed examination of its physicochemical properties and spectroscopic data, this document outlines the systematic approach to confirming the molecular structure of this compound. The guide includes detailed experimental protocols for spectroscopic analysis and presents all quantitative data in accessible tables. Furthermore, logical workflows for synthesis and structural determination are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Physicochemical Properties
A foundational aspect of structure elucidation involves the characterization of the compound's physical and chemical properties. These macroscopic observables provide the initial clues to the molecule's identity and purity.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| Melting Point | 56-60 °C | [3][4][5][6] |
| Boiling Point | 128 °C at 5 Torr | [5][6] |
| CAS Number | 4903-09-7 | [2][3] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Solubility | Soluble in Methanol | [5][6] |
Spectroscopic Analysis for Structure Elucidation
Spectroscopic techniques are paramount in determining the precise arrangement of atoms within a molecule. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons and their neighboring environments within the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.73 | Singlet | 1H | Aldehyde proton (-CHO) |
| 7.69 | Doublet (J = 12.0 Hz) | 2H | Aromatic protons |
| 6.86 | Doublet (J = 12.0 Hz) | 2H | Aromatic protons |
| 3.73 | Singlet | 3H | Methoxy protons (-OCH₃) |
(Data sourced from a representative spectrum; actual shifts may vary slightly)[7]
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the molecule.
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 190.4 | Aldehyde carbon (C=O) |
| 164.2 | Aromatic carbon (C-OCH₃) |
| 131.6 | Aromatic carbon |
| 129.6 | Aromatic carbon |
| 114.0 | Aromatic carbon |
| 55.2 | Methoxy carbon (-OCH₃) |
(Data sourced from a representative spectrum; actual shifts may vary slightly)[7]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1702 | Strong | C=O stretch (Aldehyde) |
| ~3010 | Medium | C-H stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Ether) |
(Data interpreted from typical spectra of similar compounds)[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 5: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular ion) |
| 169 | [M-H]⁺ |
(Data sourced from the NIST Mass Spectrometry Data Center)[1]
Synthesis and Structural Confirmation Workflow
The elucidation of a chemical structure is a logical process that often begins with its synthesis, followed by a battery of analytical tests to confirm the proposed structure.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. The following are generalized protocols for the key analytical techniques used.
Synthesis of this compound
This protocol is adapted from a standard Williamson ether synthesis.[4]
-
Reaction Setup: To a stirred solution of 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3 equivalents).
-
Addition of Reagent: Slowly add iodomethane (CH₃I, 3 equivalents) to the mixture at room temperature under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80°C and stir for 1 hour.
-
Workup: After cooling, quench the reaction with deionized water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Use a suitable ionization method, such as Electron Ionization (EI).
-
Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The physicochemical properties provide a preliminary identification, while detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offers conclusive proof of the molecular architecture. The synthesis of the compound and subsequent purification are critical steps that enable the acquisition of clean and interpretable analytical data. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the synthesis and characterization of organic compounds.
References
- 1. This compound | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4903-09-7 | FC70306 [biosynth.com]
- 3. This compound 97 4903-09-7 [sigmaaldrich.com]
- 4. This compound | 4903-09-7 [chemicalbook.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 4903-09-7 [amp.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]
An In-depth Technical Guide on 3-Chloro-4-methoxybenzaldehyde
This guide provides essential information regarding the chemical properties of 3-Chloro-4-methoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound is an aromatic compound with significant applications in organic synthesis. The key quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C8H7ClO2[1][2][3] |
| Molecular Weight | 170.59 g/mol [1][2][3][4] |
Logical Relationship of Chemical Properties
The following diagram illustrates the direct relationship between the compound's name and its fundamental chemical properties.
References
Solubility Profile of 3-Chloro-4-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for determining its solubility in common organic solvents using established analytical techniques: gravimetric analysis, high-performance liquid chromatography (HPLC), and UV-Vis spectroscopy. Furthermore, to provide a practical reference for formulation development and process chemistry, this guide includes an illustrative table of expected solubility based on data from a structurally analogous compound, 4-(Methylsulfonyl)benzaldehyde. This guide is intended to be a valuable resource for scientists and researchers engaged in the development of pharmaceuticals and other chemical entities involving this compound.
Introduction
This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds. Its substitution pattern influences its physicochemical properties, including solubility, which is a critical parameter impacting reaction kinetics, purification strategies, and formulation development. Understanding the solubility of this compound in a range of common organic solvents is paramount for optimizing synthetic routes and ensuring the efficacy and stability of final products.
Illustrative Solubility Data
While specific quantitative solubility data for this compound is not found in publicly accessible literature, the following table provides an illustrative example of expected solubility behavior based on experimental data for a structurally similar compound, 4-(Methylsulfonyl)benzaldehyde, in a range of common organic solvents at various temperatures.[1] This data is intended to serve as a general guide for solvent selection and experimental design. It is strongly recommended that researchers determine the precise solubility of this compound for their specific applications using the protocols outlined in this guide.
Table 1: Illustrative Solubility of a Structurally Similar Compound (4-(Methylsulfonyl)benzaldehyde) in Common Organic Solvents (mole fraction, 10³x) [1]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | Acetonitrile | Toluene | Ethyl Acetate |
| 283.15 | 10.55 | 6.85 | 4.89 | 3.98 | 3.45 | 25.43 | 18.98 | 5.67 | 15.21 |
| 288.15 | 12.67 | 8.23 | 5.88 | 4.78 | 4.15 | 30.54 | 22.79 | 6.81 | 18.27 |
| 293.15 | 15.22 | 9.89 | 7.06 | 5.75 | 4.98 | 36.68 | 27.37 | 8.18 | 21.94 |
| 298.15 | 18.28 | 11.88 | 8.48 | 6.91 | 5.98 | 44.05 | 32.87 | 9.83 | 26.35 |
| 303.15 | 21.95 | 14.27 | 10.19 | 8.30 | 7.18 | 52.91 | 39.48 | 11.81 | 31.65 |
| 308.15 | 26.36 | 17.14 | 12.24 | 9.97 | 8.63 | 63.55 | 47.42 | 14.18 | 38.01 |
| 313.15 | 31.66 | 20.59 | 14.70 | 11.98 | 10.36 | 76.32 | 56.95 | 17.03 | 45.65 |
| 318.15 | 38.02 | 24.73 | 17.66 | 14.39 | 12.45 | 91.66 | 68.40 | 20.45 | 54.83 |
Note: This data is for 4-(Methylsulfonyl)benzaldehyde and is provided for illustrative purposes only. Actual solubility of this compound may vary.
Experimental Protocols for Solubility Determination
The following sections detail three common and reliable methods for determining the solubility of this compound in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.[2][3][4][5]
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Solvent Evaporation: Accurately transfer a known volume or mass of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are sparingly soluble or when only small sample volumes are available.[6][7][8][9]
Methodology:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (steps 1-3).
-
Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (this may be the same as the test solvent or a different solvent in which the compound is freely soluble).
-
HPLC Analysis:
-
Instrumentation: Use a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the wavelength of maximum absorbance for this compound.
-
Mobile Phase: A suitable mobile phase should be chosen to achieve good separation and peak shape.
-
Injection: Inject the filtered saturated solution and the calibration standards into the HPLC system.
-
-
Data Analysis:
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Concentration Determination: Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.
-
-
Solubility Calculation: The determined concentration represents the solubility of the compound in the test solvent.
UV-Vis Spectroscopy Method
UV-Vis spectroscopy offers a rapid and straightforward method for determining solubility, provided the solute has a distinct chromophore and does not interact with the solvent in a way that significantly alters its absorbance spectrum.
Methodology:
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Spectroscopic Measurement:
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution to determine the λmax of this compound.
-
Absorbance Readings: Measure the absorbance of the calibration standards and the filtered saturated solution at the determined λmax using a calibrated UV-Vis spectrophotometer. The solvent should be used as the blank.
-
-
Data Analysis:
-
Calibration Curve: Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. This should follow the Beer-Lambert law.
-
Concentration Determination: Determine the concentration of the saturated solution from its absorbance using the calibration curve.
-
-
Solubility Calculation: The calculated concentration is the solubility of the compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmajournal.net [pharmajournal.net]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. scribd.com [scribd.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. ptfarm.pl [ptfarm.pl]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Synthesis of 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of 3-Chloro-4-methoxybenzaldehyde. It includes standardized experimental protocols for the determination of these properties and outlines a synthetic pathway for its preparation. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.
Physicochemical Data of this compound
The melting and boiling points are critical physical constants for the identification and purity assessment of a chemical compound. The experimentally determined values for this compound are summarized below.
| Physical Property | Value | Notes |
| Melting Point | 53.00 °C[1] | - |
| 56-60 °C | (literature value) | |
| Boiling Point | 128.00 °C[1] | at reduced pressure (5 Torr) |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline solid, this transition is sharp. The presence of impurities typically causes a depression and broadening of the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small sample (1-2 mm in height) into the sealed end.[2][3]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[4]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[4][5] For a pure compound, this range is typically narrow (0.5-1.0 °C).
Boiling Point Determination under Reduced Pressure
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, the determination is often carried out under reduced pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath) or heating block
-
Vacuum source and manometer
Procedure:
-
Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[6]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath. The entire system is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 5 Torr), which is monitored with a manometer.
-
Heating: The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6]
-
Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.[6]
Synthesis Workflow
This compound can be synthesized from 3-chlorobenzaldehyde and methoxyacetone through a hydroxylation reaction.[1] The logical workflow for this synthesis is depicted below.
Caption: Synthesis of this compound.
References
Spectroscopic Profile of 3-Chloro-4-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-methoxybenzaldehyde (C₈H₇ClO₂), a valuable intermediate in pharmaceutical synthesis and materials science. The document details available data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this compound. Experimental protocols, where available, are also outlined to assist in the replication and validation of these findings.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 4903-09-7
-
Molecular Weight: 170.59 g/mol
-
Appearance: White to off-white crystalline powder
Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and atomic connectivity.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850-2750 | Medium | C-H stretch (aldehyde) |
| ~1700-1680 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Medium | C-O stretch (aryl ether) |
| ~800 | Strong | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | Aldehyde proton |
| ~7.8 | Doublet | 1H | Aromatic proton |
| ~7.7 | Doublet | 1H | Aromatic proton |
| ~7.0 | Doublet | 1H | Aromatic proton |
| ~3.9 | Singlet | 3H | Methoxy protons |
No experimental ¹³C NMR data for this compound has been found in publicly accessible databases. However, based on the known chemical shifts of 3-methoxybenzaldehyde and the expected substituent effects of a chlorine atom, the predicted chemical shifts are presented below.[1]
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | C=O (aldehyde) |
| ~160 | C-O (methoxy-substituted) |
| ~135 | C-Cl (chloro-substituted) |
| ~131 | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic C-CHO |
| ~112 | Aromatic CH |
| ~56 | -OCH₃ (methoxy) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the following prominent peaks are observed in the mass spectrum:
| m/z Ratio | Relative Intensity | Assignment |
| 170 | High | Molecular ion [M]⁺ |
| 169 | High | [M-H]⁺ |
| 141 | Medium | [M-CHO]⁺ |
| 126 | Medium | [M-CHO-CH₃]⁺ or [M-CO-H-CH₃]⁺ |
| 98 | Medium | Further fragmentation |
The presence of a chlorine atom would also result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.
Experimental Protocols
While specific experimental protocols for the acquisition of the cited data for this compound are not detailed in the available sources, the following are generalized methodologies for obtaining such spectra.
FTIR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[2]
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal reference (0 ppm).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample before they enter the MS.
-
Data Acquisition: The mass spectrometer is operated in electron ionization (EI) mode. The instrument scans a range of m/z values to detect the molecular ion and its fragments.
Visualizations
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.
Caption: Workflow for Spectroscopic Structural Elucidation.
This guide serves as a foundational resource for professionals working with this compound. The presented data and methodologies are essential for quality control, reaction monitoring, and further research and development activities.
References
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. The reactivity of this compound is largely dictated by the electrophilicity of its carbonyl carbon, which is modulated by the electronic effects of the chloro and methoxy substituents on the benzene ring. This technical guide provides a comprehensive analysis of the factors governing the electrophilicity of the carbonyl carbon in this compound, supported by experimental protocols, comparative reactivity data, and theoretical considerations. This information is crucial for predicting its behavior in chemical reactions and for the rational design of novel synthetic pathways and pharmacologically active molecules.
Theoretical Framework: Substituent Effects on Carbonyl Electrophilicity
The electrophilicity of the carbonyl carbon in benzaldehyde derivatives is a function of the partial positive charge on the carbon atom. This charge is influenced by the interplay of inductive and resonance effects of the substituents on the aromatic ring.
-
Inductive Effect: This is the transmission of charge through sigma bonds. Electron-withdrawing groups, such as halogens, increase the electrophilicity of the carbonyl carbon by pulling electron density away from the ring and, consequently, from the carbonyl group.
-
Resonance Effect: This involves the delocalization of pi electrons through the aromatic system. Electron-donating groups with lone pairs, like the methoxy group, can donate electron density to the ring through resonance, which can decrease the electrophilicity of the carbonyl carbon.
In the case of this compound, we have two competing effects:
-
The chloro group at the meta position is primarily an electron-withdrawing group through its inductive effect (-I). Its resonance effect (+R) is weaker and less influential from the meta position.
-
The methoxy group at the para position is a strong electron-donating group through its resonance effect (+R), which tends to decrease the electrophilicity of the carbonyl carbon. It also has a weaker electron-withdrawing inductive effect (-I).
The overall electrophilicity of the carbonyl carbon in this compound is a net result of these opposing electronic influences. The strong +R effect of the methoxy group is expected to have a more dominant influence than the -I effect of the chloro group, leading to a moderately activated or slightly deactivated carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde.
Hammett Equation
The Hammett equation provides a quantitative means to assess the electronic effect of substituents on the reactivity of aromatic compounds. It is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction with a substituted reactant.
-
k₀ is the rate constant for the reaction with the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
Quantitative Data and Comparative Reactivity
Direct kinetic data for nucleophilic addition to this compound is scarce in the literature. However, we can infer its reactivity by comparing it with data for other substituted benzaldehydes in similar reactions. The following table summarizes the relative rate constants for the Wittig reaction and oxidation of various substituted benzaldehydes.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-OCH₃ | Wittig Reaction | 0.23 |
| p-NO₂ | Oxidation with BTMACB | 1.62 |
| m-NO₂ | Oxidation with BTMACB | 1.35 |
| p-Cl | Oxidation with BTMACB | 0.55 |
| H | Oxidation with BTMACB | 1.00 |
| p-CH₃ | Oxidation with BTMACB | 2.51 |
| p-OCH₃ | Oxidation with BTMACB | 6.31 |
Note: BTMACB = Benzyltrimethylammonium chlorobromate. The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.[1]
From this data, we can observe that electron-withdrawing groups (like p-Cl) generally increase the rate of nucleophilic addition (Wittig reaction) by enhancing the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups (like p-OCH₃) decrease the rate.[1] For this compound, the activating effect of the chloro group is likely counteracted by the deactivating effect of the methoxy group. Therefore, its reactivity in nucleophilic addition reactions is expected to be comparable to or slightly less than that of unsubstituted benzaldehyde.
Experimental Protocols
The electrophilic nature of the carbonyl carbon in this compound is best demonstrated through its reactions with various nucleophiles. Below are detailed protocols for key reactions.
Reductive Amination
This reaction demonstrates the susceptibility of the carbonyl carbon to nucleophilic attack by an amine, followed by reduction of the resulting imine.
Workflow:
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and ammonium acetate (10 eq) in methanol (10 mL per mmol of aldehyde). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 20 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Claisen-Schmidt Condensation (Chalcone Synthesis)
This base-catalyzed condensation with an acetophenone derivative highlights the electrophilicity of the carbonyl carbon in an aldol-type reaction.
Workflow:
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol (15-20 mL).
-
Base Addition: While stirring the solution at room temperature, add a solution of sodium hydroxide (2.0 eq) in water dropwise. A change in color and the formation of a precipitate are typically observed.[2][3]
-
Reaction: Continue stirring the mixture at room temperature for 2-4 hours.
-
Isolation: Pour the reaction mixture into ice-cold water and neutralize with dilute hydrochloric acid to a pH of ~7.
-
Purification: Filter the precipitated crude chalcone using a Büchner funnel, wash with cold water, and dry. Recrystallize the product from ethanol to obtain the pure chalcone.[2][4]
Wittig Reaction
The Wittig reaction provides a classic example of nucleophilic attack by a phosphorus ylide on the carbonyl carbon to form an alkene.
Workflow:
Procedure:
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) dropwise. Stir the resulting mixture at 0 °C for 30 minutes and then at room temperature for 1 hour to form the ylide.
-
Reaction with Aldehyde: Dissolve this compound in anhydrous THF and add it to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Spectroscopic Characterization
The carbonyl group of this compound can be characterized by various spectroscopic techniques, which can also provide indirect evidence of its electrophilicity.
| Spectroscopic Data | |
| Infrared (IR) Spectroscopy | The C=O stretching frequency in the IR spectrum of this compound is a key indicator of the carbonyl bond's character. The position of this band is influenced by the electronic effects of the substituents. For this compound, the C=O stretch is typically observed in the range of 1680-1700 cm⁻¹. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shift of the aldehydic proton is highly sensitive to the electronic environment of the carbonyl group. In the ¹H NMR spectrum of this compound, the aldehydic proton signal appears as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm. The exact chemical shift reflects the degree of deshielding caused by the carbonyl group and the aromatic ring. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is a direct probe of its electrophilicity. A more downfield chemical shift generally correlates with a more electron-deficient (i.e., more electrophilic) carbonyl carbon. For this compound, the carbonyl carbon resonance is expected in the range of δ 190-195 ppm. |
| Mass Spectrometry (MS) | Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of this compound upon ionization can reveal the stability of the acylium ion (M-H)⁺, which can be related to the electrophilicity of the carbonyl group. |
Spectroscopic data can be accessed from public databases such as PubChem (CID 78619).[5]
Logical Relationships and Influencing Factors
The electrophilicity of the carbonyl carbon in this compound is a result of a balance between several factors. The following diagram illustrates these relationships.
Conclusion
The electrophilicity of the carbonyl carbon in this compound is a nuanced property governed by the competing electron-withdrawing inductive effect of the meta-chloro group and the potent electron-donating resonance effect of the para-methoxy group. While the methoxy group's effect likely predominates, rendering the carbonyl carbon moderately reactive, the presence of the chloro group still influences its chemical behavior. Understanding these electronic interactions is paramount for predicting the outcomes of reactions and for the strategic design of synthetic routes in drug discovery and materials science. The provided experimental protocols offer practical methods to exploit the electrophilic nature of this versatile building block. Further quantitative kinetic studies would be invaluable for a more precise determination of its reactivity profile.
References
An In-depth Technical Guide to the Reactivity of 3-Chloro-4-methoxybenzaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals and other fine chemicals. Its chemical behavior is dictated by two primary reactive centers: the electrophilic carbonyl carbon of the aldehyde group and the electron-deficient aromatic ring. The interplay of the substituents—the electron-withdrawing chloro (-Cl) and aldehyde (-CHO) groups, and the electron-donating methoxy (-OCH3) group—creates a unique reactivity profile that allows for a variety of transformations. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, detailing key reactions, mechanisms, and experimental considerations.
Reactivity at the Carbonyl Group
The aldehyde functional group is the most prominent site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic. The reactivity of this site is further influenced by the substituents on the aromatic ring. The chlorine atom and the aldehyde group itself are electron-withdrawing, increasing the electrophilicity of the carbonyl carbon.[1] Conversely, the methoxy group is electron-donating through resonance, which slightly mitigates this effect.
Reductive Amination
Reductive amination is a powerful method for converting aldehydes into amines.[2] The reaction proceeds in two stages: the initial formation of an imine or iminium ion via nucleophilic addition of an amine to the carbonyl, followed by reduction to the corresponding amine.[3] This method is crucial for synthesizing key intermediates in pharmaceutical development.[4]
Key Challenges & Solutions:
-
Low Yield: Can result from incomplete imine formation or premature reduction of the aldehyde to an alcohol.[3] Using a dehydrating agent can drive the equilibrium towards the imine, and selecting a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can selectively reduce the iminium ion over the aldehyde.[3]
-
Impurity Formation: The primary side-products are the corresponding alcohol (from aldehyde reduction) and secondary amines from over-alkylation. Using a large excess of the ammonia source can favor the formation of the primary amine.[3]
Experimental Protocol: Synthesis of 3-Chloro-4-methoxybenzenemethanamine [3]
-
Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and ammonium acetate (10 equivalents) in methanol (5-10 mL per mmol of aldehyde).
-
Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, maintaining a temperature below 20 °C.
-
Allow the reaction to stir at room temperature for an additional 2-3 hours after the addition is complete.
-
Workup and Purification: Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate in vacuo to yield the crude product, which can be further purified by column chromatography or acid-base extraction.
Caption: Workflow for the synthesis of an amine from this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, cyanoacetic acid) to the aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product.[5][6] This reaction is a cornerstone for carbon-carbon bond formation.[7] The reaction is typically catalyzed by a weak base, such as an amine.[6]
Table 1: Conditions for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Malononitrile | Ammonium Acetate | None (Solvent-free) | Sonication, RT, 5-7 min | High | [8] |
| Malononitrile | Ni(NO₃)₂·6H₂O (5 mol%) | Water | Vigorous stirring, RT | Good | [9] |
| Thiobarbituric acid | Piperidine | Ethanol | Not specified | Not specified |[6] |
Experimental Protocol: Green Synthesis of 2-(3-Chloro-4-methoxybenzylidene)malononitrile [8]
-
Mixing: In a 50 mL beaker, mix this compound (0.01 mol) and malononitrile (0.01 mol).
-
Catalyst Addition: Add a catalytic amount (a pinch) of ammonium acetate to the mixture with continuous stirring.
-
Reaction: Place the beaker in an ultrasonic bath (sonicator) at room temperature for 5-7 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the solid product is typically pure enough for many applications.
-
Purification (Optional): Recrystallize the crude product from an n-hexane/ethyl acetate mixture to obtain pure crystals.
Caption: General mechanism of the Knoevenagel condensation reaction.
Wittig Reaction
The Wittig reaction provides a reliable route to synthesize alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[10] A key advantage is that the double bond is formed at a specific, predetermined location.[10] The reaction proceeds through a cyclic oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine oxide, driving the reaction forward.[11][12]
Table 2: Wittig Reaction Parameters
| Ylide Type | Expected Product Geometry | Typical Base for Ylide Generation | Reference |
|---|---|---|---|
| Non-stabilized (R=alkyl) | (Z)-alkene | n-BuLi, NaNH₂, NaH | [11][12] |
| Stabilized (R=EWG) | (E)-alkene | NaOMe, NEt₃, K₃PO₄ |[11][13] |
Experimental Protocol: General Synthesis of an Alkene via Wittig Reaction [14]
-
Ylide Preparation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-BuLi, NaOH) in an appropriate solvent.
-
Reaction: In a separate flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF, THF).
-
Add the freshly prepared ylide solution to the aldehyde solution and stir vigorously at room temperature for 30 minutes to several hours. The reaction progress can often be observed by a color change.
-
Precipitation: Upon completion, add a co-solvent like a 1:1 mixture of propanol/water to precipitate the crude alkene product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Recrystallize the crude solid from a suitable solvent (e.g., 1-propanol) to yield the pure alkene.
Caption: Simplified mechanism of the Wittig reaction.
Grignard and Organolithium Additions
Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl carbon of this compound to form secondary alcohols after an acidic workup.[15] These reactions are fundamental for creating new carbon-carbon bonds. Care must be taken to use dry solvents and inert atmospheres, as these reagents are highly reactive towards water and oxygen.[15]
Reactivity at the Aromatic Ring
While reactions at the carbonyl are most common, the aromatic ring itself can undergo nucleophilic aromatic substitution (SNAr), particularly due to the presence of the electron-withdrawing aldehyde group.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, this process typically occurs via a two-step addition-elimination mechanism.[16][17]
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the departure of the leaving group.
For this reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[18] In this compound, the aldehyde group (-CHO) is a moderately activating EWG, and it is positioned ortho to the chlorine atom, which facilitates SNAr at the C-Cl bond.
Table 3: Factors Influencing SNAr Reactivity
| Factor | Effect on this compound | Rationale | Reference |
|---|---|---|---|
| Electron-Withdrawing Group | -CHO group activates the ring | Stabilizes the negative charge of the Meisenheimer complex through resonance. | [18] |
| Position of EWG | ortho position is activating | Allows for direct delocalization of the negative charge onto the aldehyde's oxygen atom. | [17] |
| Leaving Group | Chlorine is a viable leaving group | The rate-determining step is the nucleophilic attack, not the C-Cl bond cleavage. | [18] |
| Nucleophile | Requires a strong nucleophile | Strong nucleophiles (e.g., alkoxides, amides, thiolates) are needed to attack the electron-rich ring. |[17] |
Caption: General mechanism for the SNAr addition-elimination reaction.
Experimental Protocol: General Synthesis of an Ether via SNAr
This protocol is generalized from procedures for similar substrates, as specific data for this compound is sparse.
-
Base and Nucleophile: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), add a suitable alcohol (R-OH, the incoming nucleophile) to a polar aprotic solvent like DMF or DMSO.
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form the alkoxide nucleophile. Stir until gas evolution ceases.
-
Reaction: Add this compound (1 equivalent) to the solution.
-
Heat the reaction mixture (e.g., to 80-120 °C) and monitor by TLC. The reaction may take several hours.
-
Workup: Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
Conclusion
This compound exhibits a dual reactivity profile that makes it a valuable intermediate in synthetic chemistry. The aldehyde group readily undergoes nucleophilic addition and condensation reactions, providing access to a wide array of functional groups including amines, alkenes, and alcohols. Concurrently, the chlorine-substituted aromatic ring, activated by the ortho-aldehyde group, is susceptible to nucleophilic aromatic substitution. A thorough understanding of these competing and complementary pathways, along with careful selection of reagents and reaction conditions, allows researchers to strategically and efficiently utilize this versatile building block in the development of complex molecular targets.
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. beyondbenign.org [beyondbenign.org]
- 14. www1.udel.edu [www1.udel.edu]
- 15. グリニャール試薬 [sigmaaldrich.com]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. byjus.com [byjus.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Health and Safety of 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health and safety information for 3-Chloro-4-methoxybenzaldehyde (CAS No: 4903-09-7), a chemical compound utilized in organic synthesis and as an intermediate in the pharmaceutical and materials science sectors.[1] Due to its hazardous properties, a thorough understanding of its risk profile and handling requirements is essential for ensuring laboratory safety.
Chemical Identification and Physical Properties
This compound is an aromatic compound with the molecular formula C₈H₇ClO₂.[2][3][4] It is also known by its synonyms, 3-Chloro-p-anisaldehyde and 3-Chloroanisaldehyde.[3][5][6] The table below summarizes its key physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 4903-09-7 | [2][4][5][7] |
| Molecular Formula | C₈H₇ClO₂ | [2][3][4] |
| Molecular Weight | 170.59 g/mol | [3][4][5] |
| Appearance | White to almost white powder/crystal | [6] |
| Melting Point | 53-60 °C | [1][4][5] |
| Boiling Point | 128 °C (at 5 Torr) | [4][6] |
| Flash Point | 120.70 °C | [4] |
| Solubility | Soluble in Methanol | [6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to its irritant properties.[3] All personnel handling this compound must be fully aware of its GHS classification, summarized below.
| GHS Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word:Warning [2][3][7] Pictogram:GHS07 (Exclamation Mark) [2]
Toxicological Profile and Exposure Pathways
While the toxicological properties of this compound have not been thoroughly investigated, the available data clearly indicate its potential to cause irritation upon contact with the skin, eyes, and respiratory system.[2] One study notes its high cytotoxicity and its ability to induce melanogenesis in rat striatal membranes, although this is a specific biological activity rather than a comprehensive toxicological assessment.[4]
The primary routes of occupational exposure are inhalation of the dust, direct skin contact, and eye contact. The logical pathway from exposure to the manifestation of symptoms is depicted below.
Caption: Logical pathway from exposure to symptom manifestation.
Experimental Protocols: Safe Handling and Storage
Due to the lack of specific experimental safety studies, a general protocol for the safe handling of this compound is provided based on established best practices for irritant chemicals.
-
Ventilation: All handling of this substance should occur in a well-ventilated area.[2][8] A mechanical exhaust system, such as a chemical fume hood, is required to minimize inhalation exposure.[2]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[2]
A summary of the required PPE is provided below.
| Protection Type | Specification | Source(s) |
| Eye/Face | Chemical safety goggles or glasses conforming to OSHA/EN 166 standards. | [2][8] |
| Skin | Compatible, chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure. | [2][8] |
| Respiratory | For operations that may generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. | [2] |
The following workflow must be adhered to when working with this compound.
Caption: Standard workflow for safely handling this compound.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
-
Recommended storage temperature is between 10°C and 25°C.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[2][9]
Emergency and First Aid Procedures
Immediate action is critical in the event of an exposure. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [2][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. | [2][8] |
| Eye Contact | Immediately flush eyes with plenty of flowing water for 10-15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Consult an ophthalmologist immediately. | [2] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention. | [2][8] |
-
Evacuate unnecessary personnel from the area.[9]
-
Wear appropriate personal protective equipment, including respiratory protection if dust is present.[2]
-
Avoid generating dust.[8]
-
Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[9]
-
Thoroughly clean and ventilate the contaminated area.[2]
Disposal Considerations
Waste material must be treated as hazardous.
-
Method: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulations: All disposal practices must comply with applicable federal, state, and local regulations.[2] Do not allow the chemical to enter drains or surface water.[8]
Conclusion
This compound is a valuable chemical intermediate that poses moderate health risks, primarily as an irritant to the skin, eyes, and respiratory system. Adherence to the safe handling protocols, consistent use of appropriate engineering controls and personal protective equipment, and a clear understanding of emergency procedures are paramount for professionals working with this compound. The absence of comprehensive toxicological data necessitates a cautious approach, treating the substance with respect to minimize any potential for exposure.
References
- 1. This compound | 4903-09-7 [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4903-09-7 | FC70306 [biosynth.com]
- 5. This compound 97 4903-09-7 [sigmaaldrich.com]
- 6. This compound | 4903-09-7 [amp.chemicalbook.com]
- 7. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. echemi.com [echemi.com]
- 9. synquestlabs.com [synquestlabs.com]
Methodological & Application
Application Note and Protocol: Synthesis of 3-Chloro-4-methoxybenzaldehyde from 3-chloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxybenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its substituted benzaldehyde structure serves as a key building block in the construction of more complex molecular architectures. This document provides a detailed protocol for the synthesis of this compound via the methylation of 3-chloro-4-hydroxybenzaldehyde. The presented method is a Williamson ether synthesis, a robust and widely used reaction for forming ethers from an alkoxide and an organohalide. In this case, the phenoxide of 3-chloro-4-hydroxybenzaldehyde is reacted with a methylating agent.
Chemical Reaction
Application of 3-Chloro-4-methoxybenzaldehyde in the Synthesis of Pharmaceutical Intermediates
Introduction
3-Chloro-4-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its substituted benzene ring, featuring both a chloro and a methoxy group, allows for a range of chemical transformations, making it a valuable precursor for complex drug molecules. The presence of these functional groups can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, including the precursor to the PDE-5 inhibitor Avanafil and biologically active chalcones.
Application Note 1: Synthesis of 3-Chloro-4-methoxybenzenemethanamine, a Key Intermediate for Avanafil
3-Chloro-4-methoxybenzenemethanamine is a primary amine that serves as a pivotal intermediate in the multi-step synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor used for the treatment of erectile dysfunction.[1] The synthesis of this key amine is efficiently achieved from this compound via reductive amination.
Signaling Pathway of PDE-5 Inhibitors
Avanafil functions by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. During sexual stimulation, nitric oxide (NO) is released, which in turn activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil maintains higher levels of cGMP, thereby facilitating and prolonging the physiological response.
Experimental Protocol: Reductive Amination of this compound
This protocol details the synthesis of 3-Chloro-4-methoxybenzenemethanamine from this compound.
Materials:
-
This compound
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
To the resulting solution, add sodium cyanoborohydride (2 equivalents).
-
Stir the reaction mixture overnight at 60°C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash it twice with water.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 3-Chloro-4-methoxybenzenemethanamine can be further purified by distillation or chromatography if required.
Quantitative Data
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | [2] |
| Key Reagents | Ammonium acetate, Sodium cyanoborohydride | [2] |
| Solvent | Methanol | [2] |
| Reaction Temperature | 60°C | [2] |
| Reaction Time | Overnight | [2] |
| Reported Overall Yield | ~61% (for a related derivative) | [2] |
Application Note 2: Synthesis of Chalcones with Potential Antimicrobial and Anticancer Activity
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of natural products that form the central core for a variety of biologically important compounds. They are known to possess a wide range of pharmacological activities, including antimicrobial and anticancer properties. This compound can be utilized as a starting material in the Claisen-Schmidt condensation reaction with various acetophenones to synthesize a library of novel chalcone derivatives.
General Synthesis Workflow for Chalcones
The synthesis of chalcones from this compound is typically a one-pot reaction involving a base-catalyzed condensation with a substituted acetophenone. The resulting crude product is then purified, characterized, and evaluated for its biological activity.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)
-
Potassium hydroxide
-
Methanol or Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Prepare a solution of potassium hydroxide in the same solvent and add it dropwise to the aldehyde-ketone mixture with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid (crude chalcone) is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data for Representative Chalcone Synthesis
The following table provides representative data for the synthesis of a chalcone from a substituted benzaldehyde and acetophenone.
| Parameter | Value/Condition | Reference |
| Reaction Type | Claisen-Schmidt Condensation | [3] |
| Catalyst | Potassium hydroxide | [3] |
| Solvent | Methanol | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 2-11 hours (depending on substituents) | [3] |
| Yield Range | 50-90% | [4] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of pharmaceutical intermediates. The protocols provided herein for the synthesis of a key precursor to Avanafil and for the generation of biologically active chalcones demonstrate its utility in drug discovery and development. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, underscores the importance of this compound in medicinal chemistry. Further exploration of its reactivity can be expected to yield a wider array of novel molecules with therapeutic potential.
References
Application Notes and Protocols for the Reductive Amination of 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Chloro-4-methoxybenzylamine via the reductive amination of 3-Chloro-4-methoxybenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical compounds. The provided protocol is based on established methodologies for reductive aminations of substituted benzaldehydes, offering a robust and scalable procedure. Included are detailed experimental procedures, tables of reagents and reaction parameters, and a visual representation of the experimental workflow.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing an efficient means to form carbon-nitrogen bonds. This method is widely employed in the pharmaceutical industry for the synthesis of primary, secondary, and tertiary amines, which are common moieties in active pharmaceutical ingredients (APIs). The reaction proceeds through the in-situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced by a suitable reducing agent to the corresponding amine. This one-pot procedure is often preferred due to its operational simplicity and avoidance of isolating the intermediate imine.
This application note focuses on the reductive amination of this compound, a key starting material in various synthetic pathways. The protocol detailed herein utilizes ammonium acetate as the ammonia source and sodium borohydride as a cost-effective and readily available reducing agent.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Purity |
| This compound | C₈H₇ClO₂ | 170.59 | Starting Material | ≥97% |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Ammonia Source | ≥98% |
| Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent | ≥98% |
| Methanol | CH₃OH | 32.04 | Solvent | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | ACS Grade |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying Agent | ACS Grade |
| Hydrochloric Acid (1M) | HCl | 36.46 | Work-up Reagent | ACS Grade |
| Sodium Hydroxide (1M) | NaOH | 40.00 | Work-up Reagent | ACS Grade |
| Deionized Water | H₂O | 18.02 | Work-up Reagent | N/A |
Table 2: Reaction Parameters and Expected Outcomes for Analogous Systems[1][2]
| Aldehyde (1 mmol) | Amine Source | Reducing Agent (equiv.) | Solvent | Temperature | Time | Approx. Yield (%) |
| Benzaldehyde | Aniline | NaBH₄ (1) / Benzoic Acid (1) | THF | Reflux | 60 min | 92 |
| 4-Chlorobenzaldehyde | Aniline | NaBH₄ (1) / DOWEX® 50WX8 | THF | Room Temp | 25 min | 93 |
| 4-Methoxybenzaldehyde | Aniline | NaBH₄ (1) / DOWEX® 50WX8 | THF | Room Temp | 25 min | 93 |
| This compound | Ammonium Acetate | NaBH₄ (1.5) | Methanol | 0°C to RT | 4-16 h | 70-85 (estimated) |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride[1]
This protocol outlines the procedure for the reductive amination of this compound to form 3-Chloro-4-methoxybenzylamine.
1. Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) and ammonium acetate (10 equivalents) in methanol (5-10 mL per mmol of the aldehyde).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
2. Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes. Ensure the temperature is maintained below 20°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for an additional 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Extraction:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess sodium borohydride by the slow addition of 1M HCl until the effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add deionized water and ethyl acetate to the residue.
-
Separate the organic layer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine all organic layers.
4. Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
The crude 3-Chloro-4-methoxybenzylamine can be further purified by column chromatography on silica gel or via an acid-base extraction. For the latter, dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The amine will move to the aqueous layer. Basifying the aqueous layer and back-extracting into an organic solvent will yield the purified free amine.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 3-Chloro-4-methoxybenzylamine.
Troubleshooting and Optimization
-
Low Yield: Low yields can often be attributed to incomplete imine formation.[1] The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards the imine. Another common issue is the direct reduction of the starting aldehyde to the corresponding alcohol.[1] Using a milder reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can mitigate this side reaction.[1]
-
Impurity Formation: The primary impurity is often the 3-chloro-4-methoxybenzyl alcohol, formed from the direct reduction of the aldehyde.[1] Over-alkylation to form the secondary amine can also occur. Using a large excess of the ammonia source can help to minimize the formation of the secondary amine.[1]
-
Reaction Conditions: The pH of the reaction mixture is a critical parameter. A slightly acidic pH (around 5-6) generally favors imine formation without protonating the amine nucleophile to a non-reactive state.[1] The temperature should be carefully controlled during the addition of the reducing agent to prevent runaway reactions and side product formation.
References
The Versatility of 3-Chloro-4-methoxybenzaldehyde in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxybenzaldehyde is a versatile and readily available building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique electronic properties, stemming from the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring, influence its reactivity and the biological activity of the resulting heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of three important classes of heterocyclic compounds using this compound as a key starting material: quinazolinones, dihydropyrimidines, and 1,5-benzothiazepines. These heterocyclic cores are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
I. Synthesis of 2-(3-chloro-4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[1][2] Some quinazolinone-based drugs have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key target in cancer therapy.[3][4][5] The following protocol describes a representative three-component reaction for the synthesis of a 2,3-disubstituted-4(3H)-quinazolinone.
Experimental Protocol
Materials:
-
This compound
-
Anthranilamide
-
Ethanol
-
Catalytic amount of p-toluenesulfonic acid (p-TSA)
-
Sodium bicarbonate solution (5%)
-
Distilled water
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.71 g, 10 mmol) and anthranilamide (1.36 g, 10 mmol) in 30 mL of ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%, 0.095 g) to the reaction mixture.
-
Reflux the mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into 100 mL of ice-cold distilled water with constant stirring.
-
Neutralize the solution with a 5% sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold distilled water.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(3-chloro-4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one.
Quantitative Data (Representative)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-(3-chloro-4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | C₁₅H₁₃ClN₂O₂ | 288.73 | 85-95 | 210-212 |
Note: The yield and melting point are representative values based on similar reported syntheses and may vary depending on the specific reaction conditions and purification.
Logical Workflow for Quinazolinone Synthesis
Caption: General workflow for the synthesis of quinazolinone derivatives.
II. Synthesis of 4-(3-chloro-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidines (DHPMs), a class of heterocyclic compounds with a wide range of pharmacological properties, including acting as calcium channel blockers and having antibacterial and antifungal activities.[6][7][8]
Experimental Protocol
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Distilled water
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.71 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Add 20 mL of ethanol to the flask and stir the mixture to obtain a homogeneous solution.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC (eluent: ethyl acetate/hexane, 1:1).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of crushed ice and stir for 15-20 minutes.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure dihydropyrimidine derivative.
Quantitative Data (Representative)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-(3-chloro-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | C₁₅H₁₇ClN₂O₄ | 324.76 | 80-90 | 202-204 |
Note: The yield and melting point are representative values based on similar reported syntheses and may vary.
Biginelli Reaction Workflow
Caption: Workflow for the Biginelli synthesis of dihydropyrimidines.
III. Synthesis of 2-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
1,5-Benzothiazepines are seven-membered heterocyclic compounds containing nitrogen and sulfur atoms, which exhibit a range of biological activities, including anticancer and cardiovascular effects.[9][10][11] They are typically synthesized through the condensation of a chalcone with 2-aminothiophenol.
Experimental Protocol
Step 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(3-chloro-4-methoxyphenyl)prop-2-en-1-one (Chalcone)
Materials:
-
This compound
-
4-Chloroacetophenone
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Distilled water
Procedure:
-
Dissolve this compound (1.71 g, 10 mmol) and 4-chloroacetophenone (1.55 g, 10 mmol) in 25 mL of ethanol in a 100 mL flask.
-
Cool the mixture in an ice bath and slowly add 10 mL of 10% aqueous sodium hydroxide solution dropwise with constant stirring.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and recrystallize from ethanol.
Step 2: Synthesis of 2-(3-chloro-4-methoxyphenyl)-4-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepine
Materials:
-
(E)-1-(4-chlorophenyl)-3-(3-chloro-4-methoxyphenyl)prop-2-en-1-one (from Step 1)
-
2-Aminothiophenol
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone (3.09 g, 10 mmol) and 2-aminothiophenol (1.25 g, 10 mmol) in 30 mL of ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 10-12 hours.
-
Cool the reaction mixture to room temperature. The solid product that separates out is collected by filtration.
-
Wash the product with cold ethanol and dry to obtain the pure 1,5-benzothiazepine derivative.
Quantitative Data (Representative)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| (E)-1-(4-chlorophenyl)-3-(3-chloro-4-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₂Cl₂O₂ | 307.17 | 90-95 | 135-137 |
| 2-(3-chloro-4-methoxyphenyl)-4-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepine | C₂₂H₁₇Cl₂NOS | 414.35 | 75-85 | 158-160 |
Note: The yields and melting points are representative values based on similar reported syntheses.
1,5-Benzothiazepine Synthesis Workflow
Caption: Two-step synthesis of 1,5-benzothiazepine derivatives.
IV. Biological Significance and Signaling Pathway
Antimicrobial Mechanism of Quinazolinones
Quinazolinone derivatives have been reported to exhibit antibacterial activity through various mechanisms. One proposed mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[12] This inhibition disrupts essential cellular processes, leading to bacterial cell death.
Anticancer Activity of Quinazolinones: EGFR Signaling Pathway Inhibition
Several quinazolinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2]
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION [e-journal.unair.ac.id]
- 7. jocpr.com [jocpr.com]
- 8. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Wittig Reaction of 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds such as aldehydes and ketones. This reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, employs a phosphorus ylide (a Wittig reagent) to convert the carbonyl group into a C=C double bond with high regioselectivity. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide used, with stabilized ylides generally affording (E)-alkenes and non-stabilized ylides favoring the formation of (Z)-alkenes.[1][2]
This document provides detailed application notes and experimental protocols for the Wittig reaction of 3-Chloro-4-methoxybenzaldehyde, a versatile building block in the synthesis of various pharmaceutical and biologically active compounds. The protocols described herein cover different reaction conditions, including the use of both unstabilized and stabilized ylides, to yield the corresponding stilbene and cinnamate derivatives.
Reaction Principle
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde. This initial step forms a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. The driving force of the reaction is the fragmentation of the oxaphosphetane to form the desired alkene and the highly stable triphenylphosphine oxide byproduct.[3]
The general reaction scheme is as follows:
Step 1: Ylide Formation A phosphonium salt is deprotonated by a strong base to form the phosphorus ylide.
Step 2: Wittig Reaction The ylide reacts with the aldehyde to form the alkene.
Data Presentation: Representative Wittig Reaction Conditions and Outcomes
The following tables summarize typical reaction conditions and expected outcomes for the Wittig reaction with substituted benzaldehydes, which can be applied to this compound.
Table 1: Reaction with an Unstabilized Ylide (Benzyltriphenylphosphonium chloride)
| Entry | Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | E/Z Ratio |
| 1 | 4-Chlorobenzaldehyde | NaOH (50% aq.) | Dichloromethane | RT | 0.5 | 4-Chlorostilbene | ~85 | Predominantly E |
| 2 | 4-Anisaldehyde | NaOMe | Methanol | RT | 12 | 4-Methoxystilbene | 75-85 | Mixture |
| 3 | This compound | NaOH (50% aq.) | Dichloromethane | RT | 1-2 | 3-Chloro-4-methoxystilbene | Est. 80-90 | Predominantly E |
Note: Data for Entry 3 is estimated based on reactions with structurally similar aldehydes.
Table 2: Reaction with a Stabilized Ylide ((Carbethoxymethylene)triphenylphosphorane)
| Entry | Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | E/Z Ratio |
| 1 | 2-Chlorobenzaldehyde | N/A (ylide is stable) | Dichloromethane | RT | 2 | Ethyl 2-chlorocinnamate | ~90 | >95:5 (E) |
| 2 | 4-Anisaldehyde | N/A (ylide is stable) | Dichloromethane | RT | 2 | Ethyl 4-methoxycinnamate | ~92 | >95:5 (E) |
| 3 | This compound | N/A (ylide is stable) | Dichloromethane | RT | 2 | Ethyl 3-chloro-4-methoxycinnamate | Est. >90 | >95:5 (E) |
Note: Data for Entry 3 is estimated based on reactions with structurally similar aldehydes. Stabilized ylides are often commercially available and can be used directly without the need for in-situ generation with a strong base.[4]
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-methoxystilbene using an Unstabilized Ylide
This protocol describes the synthesis of 3-Chloro-4-methoxystilbene from this compound and benzyltriphenylphosphonium chloride using a two-phase system with sodium hydroxide as the base.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Deionized water
-
Saturated aqueous sodium bisulfite
-
Anhydrous sodium sulfate
-
95% Ethanol for recrystallization
-
Round-bottom flask
-
Magnetic stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (1.1 equivalents) and this compound (1.0 equivalent) in 15 mL of dichloromethane.
-
Base Addition: While stirring vigorously, add 5 mL of 50% aqueous sodium hydroxide solution dropwise to the reaction mixture over 10-15 minutes. The formation of the ylide is often indicated by a color change.
-
Reaction: Continue to stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 15 mL of deionized water and then 15 mL of saturated aqueous sodium bisulfite.
-
Continue washing with 15 mL portions of deionized water until the aqueous layer is neutral to pH paper.
-
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Solvent Removal: Decant the dried dichloromethane solution and remove the solvent using a rotary evaporator.
-
Purification:
-
The crude product will contain the desired stilbene and triphenylphosphine oxide.
-
Recrystallize the crude solid from hot 95% ethanol. Triphenylphosphine oxide is less soluble in ethanol and may be partially removed by hot filtration if necessary.
-
Cool the solution slowly to room temperature and then in an ice-water bath to induce crystallization of the 3-Chloro-4-methoxystilbene.
-
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of Ethyl 3-chloro-4-methoxycinnamate using a Stabilized Ylide
This protocol outlines the synthesis of ethyl 3-chloro-4-methoxycinnamate using the commercially available and stable ylide, (carbethoxymethylene)triphenylphosphorane.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (DCM)
-
25% Diethyl ether in hexanes
-
Silica gel for column chromatography
-
Dram vial or small round-bottom flask
-
Magnetic stir bar
Procedure:
-
Reaction Setup: In a dram vial or a small round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in 5 mL of dichloromethane.[4]
-
Ylide Addition: To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (1.2 equivalents) portion-wise at room temperature.[4]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by TLC.[4]
-
Workup:
-
Isolation of Crude Product: Carefully transfer the supernatant solution containing the product to a clean vial, leaving the triphenylphosphine oxide precipitate behind. Evaporate the majority of the solvent.[4]
-
Purification: Purify the crude product by microscale wet column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ethyl 3-chloro-4-methoxycinnamate.
Mandatory Visualizations
Caption: General workflow of the Wittig reaction.
Caption: Key components of the Wittig reaction pathway.
References
Application Notes and Protocols for Knoevenagel Condensation with 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to modern organic synthesis. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, leading to the formation of α,β-unsaturated products. These products are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties.
3-Chloro-4-methoxybenzaldehyde is a readily available substituted benzaldehyde, and its derivatives synthesized via the Knoevenagel condensation are of significant interest in drug discovery. The presence of the chloro and methoxy substituents on the aromatic ring modulates the electronic properties and biological activity of the resulting molecules, making them promising candidates for the development of novel therapeutics. In particular, chalcone and cinnamic acid derivatives emerging from these reactions have been identified as potent inhibitors of tubulin polymerization, a key mechanism in anticancer therapy.[1]
These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, a compilation of quantitative data, and an exploration of the applications of the synthesized compounds in drug development, with a focus on their role as anticancer agents.
Data Presentation: A Comparative Summary of Reaction Conditions
The following tables summarize the reaction conditions for the Knoevenagel condensation of this compound with various active methylene compounds. The data has been compiled from specific examples and adapted from general protocols for similar substituted benzaldehydes.
Table 1: Knoevenagel Condensation with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2 | >80 (anticipated) | Adapted from[2] |
| Ammonium Acetate | None (Solvent-free) | Room Temp (Sonication) | 0.1-0.2 | High (anticipated) | Adapted from general protocols |
Table 2: Knoevenagel Condensation with Barbituric Acid
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | 70 | 10 | High (anticipated) | Adapted from[3] |
| CuO Nanoparticles | None (Solvent-free) | Room Temp | Short | High (anticipated) | Adapted from[3] |
Table 3: Knoevenagel Condensation with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine/Acetic Acid | Ethanol | Room Temp | 0.5 | 85 (anticipated) | Adapted from[4] |
| None | Water | 60 | 2 | 88 (anticipated) | Adapted from[5] |
Table 4: Knoevenagel Condensation with Malonic Acid (Doebner Modification)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine/Piperidine | None | 80 | 2 | 91.1-93.9 (for m-methoxybenzaldehyde) | [6] |
| β-alanine | Pyridine | Reflux | 1.5 | High (anticipated) | Adapted from[7] |
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Chloro-4-methoxybenzylidene)malononitrile
This protocol is adapted from a general procedure for the synthesis of arylidenemalononitriles.[2]
-
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of malononitrile to the solution.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Dry the purified 2-(3-Chloro-4-methoxybenzylidene)malononitrile in a vacuum oven.
-
Protocol 2: Synthesis of 5-(3-Chloro-4-methoxybenzylidene)barbituric Acid
This protocol is adapted from a procedure for the synthesis of 5-arylidene barbituric acid derivatives.[3]
-
Materials:
-
This compound
-
Barbituric acid
-
Ethanol
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
-
Procedure:
-
Dissolve this compound (0.01 mol) and barbituric acid (0.02 mol) in ethanol (10 mL) in a round-bottomed flask.
-
Add a catalytic amount of piperidine.
-
Reflux the resulting mixture at 70°C for 10 hours.
-
Monitor the completion of the reaction by TLC and the separation of a solid from the reaction mixture.
-
Filter the separated solid product, dry, and recrystallize from ethanol to obtain pure 5-(3-Chloro-4-methoxybenzylidene)barbituric acid.
-
Protocol 3: Synthesis of 5-(3-Chloro-4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol is adapted from a procedure for the Knoevenagel condensation with Meldrum's acid.[4]
-
Materials:
-
This compound
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Ethanol
-
Piperidine
-
Acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and Meldrum's acid (1.0 equiv) in ethanol.
-
Add piperidine (0.1 equiv) and acetic acid (0.1 equiv) sequentially to the solution.
-
Stir the solution at room temperature for 30 minutes.
-
The product is expected to precipitate. Collect the solid by suction filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield 5-(3-Chloro-4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Protocol 4: Synthesis of 3-(3-Chloro-4-methoxy)cinnamic Acid
This protocol is adapted from a procedure for the synthesis of 3-methoxy cinnamic acid.[6]
-
Materials:
-
This compound
-
Malonic acid
-
Pyridine
-
Toluene (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
Add this compound (1 equivalent) to a reactor with toluene.
-
While stirring at room temperature, add malonic acid (approximately 3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add pyridine (as catalyst and solvent).
-
Continue to stir the reaction at 80°C for 2 hours.
-
After the reaction is complete, perform a suitable work-up and purification process to obtain 3-(3-Chloro-4-methoxy)cinnamic acid.
-
Mandatory Visualizations
Caption: General mechanism of the Knoevenagel condensation reaction.
Caption: A typical experimental workflow for Knoevenagel condensation.
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Applications in Drug Development
Derivatives of this compound obtained through Knoevenagel condensation, particularly chalcones and related structures, are of significant interest in oncology drug development.[1]
Anticancer Activity as Tubulin Polymerization Inhibitors:
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle.[8] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Many Knoevenagel condensation products, especially chalcones, have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1][8] This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death) in cancer cells.[1] The 3-chloro-4-methoxy substitution pattern on the benzaldehyde ring can enhance the binding affinity and cytotoxic potency of these compounds, making them attractive candidates for further preclinical and clinical investigation.
Other Potential Therapeutic Applications:
Beyond their anticancer properties, Knoevenagel condensation products have shown a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: The α,β-unsaturated carbonyl moiety is a known pharmacophore that can react with biological nucleophiles, leading to the inhibition of microbial growth.
-
Anti-inflammatory Activity: Some derivatives have been shown to modulate inflammatory pathways.
The versatility of the Knoevenagel condensation allows for the facile synthesis of a diverse library of compounds based on the this compound scaffold. This enables extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
References
- 1. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3,4-Dimethoxybenzylidene)malononitrile | 2972-80-7 | Benchchem [benchchem.com]
- 3. isca.me [isca.me]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN108863773A - The preparation method of 3- methoxy cinnamic acid - Google Patents [patents.google.com]
- 7. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1][2] Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone.[1][3] 3-Chloro-4-methoxybenzaldehyde is a valuable starting material for synthesizing novel Schiff bases due to the electronic effects of its chloro and methoxy substituents, which can enhance the biological activity and coordination properties of the resulting compounds.[1] This document provides detailed protocols for the synthesis of Schiff bases using this compound, summarizes key reaction parameters, and outlines the potential applications of these compounds, particularly in drug development.
Potential Applications of Derived Schiff Bases
Schiff bases are known to exhibit a wide spectrum of biological activities. The incorporation of a benzaldehyde moiety with electron-withdrawing (chloro) and electron-donating (methoxy) groups can modulate these properties. Potential applications include:
-
Antimicrobial Agents: Many Schiff bases have demonstrated significant antibacterial and antifungal properties.[1][4]
-
Anticancer Agents: The azomethine linkage is a key feature in various compounds investigated for their antiproliferative and cytotoxic effects against cancer cell lines.[1][5]
-
Anti-inflammatory and Analgesic Properties: Certain Schiff base derivatives have been reported to possess anti-inflammatory and pain-relieving activities.[1]
-
Corrosion Inhibitors: The nitrogen and oxygen atoms in the Schiff base structure can coordinate with metal surfaces, making them effective corrosion inhibitors, particularly in acidic media.[6][7]
-
Catalysis: Metal complexes of Schiff bases are widely used as catalysts in various organic synthesis reactions.[8]
General Synthesis Pathway
The synthesis of a Schiff base from this compound involves the condensation reaction with a primary amine. This reaction is an equilibrium process where the removal of water drives the reaction toward the product.
Caption: General reaction scheme for Schiff base synthesis.
Experimental Protocols
Two common methods for the synthesis of Schiff bases are presented below: conventional heating under reflux and microwave-assisted synthesis.
Protocol 1: Conventional Synthesis via Reflux
This method is a widely used, robust procedure for synthesizing Schiff bases.
Materials and Equipment:
-
This compound
-
Selected primary amine (e.g., aniline, substituted aniline, etc.)
-
Solvent: Absolute Ethanol or Methanol[9]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker, Buchner funnel, and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol (e.g., 20 mL).
-
To this solution, add 1 equivalent of the chosen primary amine.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[9]
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.
-
Heat the mixture to reflux (approximately 80°C for ethanol) with constant stirring for 2-4 hours.[7][9] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Cool the flask further in an ice bath to facilitate the precipitation of the Schiff base product.[3]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.[3]
-
Dry the purified product in a vacuum oven or air dry.
-
Determine the yield and melting point, and characterize the product using spectroscopic methods.[3]
Protocol 2: Microwave-Assisted Green Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields, aligning with green chemistry principles.[10]
Materials and Equipment:
-
This compound
-
Selected primary amine
-
Neutral alumina (as solid support)[10]
-
Solvent: Dichloromethane (minimal amount)[10]
-
Conical flask or microwave-safe reaction vessel
-
Domestic or scientific microwave oven[10]
Procedure:
-
In a conical flask, combine 1 equivalent of this compound, 1 equivalent of the primary amine, and a small amount of neutral alumina (e.g., 1 gram).[10]
-
Add a minimal amount of a solvent like dichloromethane (e.g., 2 mL) to moisten the mixture.[10]
-
Place the flask in the microwave oven and irradiate for a short period, typically 2-5 minutes at a moderate power setting (e.g., 20-30% of full power).[10] Caution: Perform this step in a well-ventilated fume hood. Ensure the vessel is not tightly capped to avoid pressure buildup.
-
After irradiation, allow the mixture to cool to room temperature.
-
Extract the product from the alumina using a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain the pure Schiff base.[10]
-
Dry the product and proceed with yield determination and characterization.
Data Presentation: Reaction Conditions & Characterization
The optimal reaction conditions can vary depending on the specific amine used. The following tables provide a summary of typical parameters and expected characterization data.
Table 1: Summary of Typical Synthesis Parameters
| Parameter | Conventional Method | Microwave-Assisted Method | Reference(s) |
| Solvent | Ethanol, Methanol | Dichloromethane (or solvent-free) | [7][9][10] |
| Catalyst | Glacial Acetic Acid | None (or natural acid) | [3][5][9] |
| Temperature | Reflux (~80 °C) | N/A (controlled by microwave power) | [7][9] |
| Time | 2 - 12 hours | 2 - 5 minutes | [7][9][10] |
| Purification | Recrystallization, Filtration | Recrystallization | [3][10] |
Table 2: Key Spectroscopic Data for Characterization
| Technique | Feature | Expected Signal Range | Reference(s) |
| FT-IR | Azomethine (C=N) stretch | 1600 - 1666 cm⁻¹ | [7][9] |
| ¹H-NMR | Azomethine proton (-CH=N-) | δ 8.1 - 9.0 ppm (singlet) | [7][9] |
| Aromatic protons | δ 6.8 - 8.5 ppm (multiplets) | [5][11] | |
| Methoxy protons (-OCH₃) | δ ~3.8 ppm (singlet) | [9] | |
| ¹³C-NMR | Azomethine carbon (-CH=N-) | δ ~160 - 165 ppm | [9] |
Workflows and Logical Diagrams
Visualizing the experimental and troubleshooting process can aid in laboratory execution.
Caption: Standard experimental workflow for Schiff base synthesis.
Caption: Troubleshooting guide for common synthesis issues.[10][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ionicviper.org [ionicviper.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08887F [pubs.rsc.org]
- 7. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. ias.ac.in [ias.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Application of 3-Chloro-4-methoxybenzaldehyde in Agrochemical Synthesis
Abstract: 3-Chloro-4-methoxybenzaldehyde is a versatile chemical intermediate with applications in the synthesis of various organic molecules. This document details its application in the synthesis of a novel potential fungicide, highlighting the synthetic pathway from the commercially available benzaldehyde to the final active compound. Detailed experimental protocols for key transformations are provided, along with quantitative data and workflow visualizations to aid researchers in the field of agrochemical development.
Introduction
This compound is a substituted aromatic aldehyde that serves as a valuable starting material in organic synthesis. Its chemical structure, featuring a reactive aldehyde group and a substituted phenyl ring, allows for a variety of chemical modifications, making it an attractive precursor for the synthesis of complex molecules. In the context of agrochemical research, derivatives of this compound are being explored for their potential as active ingredients in fungicides, herbicides, and insecticides. This application note focuses on a specific example of its use in the synthesis of a novel 1,2,4-triazole derivative with demonstrated antifungal and anti-oomycete activities.
Synthetic Pathway Overview
The overall synthetic strategy involves the conversion of this compound to the key intermediate, 3-chloro-4-methoxyaniline. This aniline is then utilized in a subsequent amidation reaction to yield the final agrochemical candidate. The proposed multi-step synthesis is outlined below.
Caption: Synthetic pathway from this compound to a potential fungicide.
Application in Fungicide Synthesis
A key application of this compound in agrochemical synthesis is demonstrated through its conversion to a novel N-(3-Chloro-4-methoxyphenyl) amide derivative. This compound has shown promising in vitro activity against a range of plant pathogenic fungi and oomycetes.
Target Agrochemical Compound
The target molecule, N-(3-Chloro-4-methoxyphenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide, incorporates the 3-chloro-4-methoxyphenyl moiety, which is derived from the starting benzaldehyde.
Quantitative Data
The following table summarizes the key quantitative data for the final amidation step in the synthesis of the target fungicide.
| Reaction Step | Starting Materials | Product | Yield (%) |
| Amidation | 3-Chloro-4-methoxyaniline, 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzoic acid | N-(3-Chloro-4-methoxyphenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | 71 |
Experimental Protocols
Detailed experimental protocols for the synthesis of the key intermediate, 3-chloro-4-methoxyaniline, and the final target compound are provided below.
Synthesis of 3-Chloro-4-methoxyaniline (Proposed)
This two-step protocol describes a plausible route for the synthesis of 3-chloro-4-methoxyaniline from this compound.
Step 1: Nitration of this compound to 3-Chloro-4-methoxy-5-nitrobenzaldehyde
-
Materials: this compound, fuming nitric acid, sulfuric acid, ice.
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add this compound to concentrated sulfuric acid while maintaining the temperature below 10°C.
-
To this solution, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the reaction to proceed.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 3-Chloro-4-methoxy-5-nitrobenzaldehyde.
-
Step 2: Reduction of 3-Chloro-4-methoxy-5-nitrobenzaldehyde to 3-Chloro-4-methoxyaniline
-
Materials: 3-Chloro-4-methoxy-5-nitrobenzaldehyde, iron powder, hydrochloric acid, ethanol, water, sodium carbonate.
-
Procedure:
-
In a round-bottom flask, create a mixture of iron powder and dilute hydrochloric acid in an ethanol/water solvent.
-
Heat the mixture to reflux and add the 3-Chloro-4-methoxy-5-nitrobenzaldehyde portion-wise.
-
After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a sodium carbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-methoxyaniline.
-
Synthesis of N-(3-Chloro-4-methoxyphenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide[1]
This protocol details the final amidation step to produce the potential fungicide.
-
Materials: 3-Chloro-4-methoxyaniline, 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), N,N-dimethylformamide (DMF), dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzoic acid (1.2 eq) in DMF, add EDCI (1.5 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-chloro-4-methoxyaniline (1.0 eq) in DCM to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis of the target agrochemical.
Caption: Experimental workflow for the synthesis of the potential fungicide.
Conclusion
This compound is a valuable precursor for the synthesis of novel agrochemicals, particularly fungicides. The synthetic route outlined in this document, proceeding through the key intermediate 3-chloro-4-methoxyaniline, provides a clear pathway to a promising class of N-phenyl amide derivatives with potent antifungal activity. The provided protocols and data serve as a useful resource for researchers engaged in the discovery and development of new crop protection agents. Further investigation into the structure-activity relationships of related analogues is warranted to optimize the efficacy and spectrum of activity.
The Role of 3-Chloro-4-methoxybenzaldehyde in the Synthesis of Potential Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Chloro-4-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a diverse range of potentially bioactive molecules. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, significantly influences the chemical reactivity and biological activity of its derivatives. This document provides detailed application notes and experimental protocols for the synthesis of chalcones and Schiff bases from this compound, two classes of compounds renowned for their promising pharmacological properties, including anticancer and antimicrobial activities.
Application Notes
The presence of the chloro and methoxy groups on the benzaldehyde ring offers several advantages in medicinal chemistry. The chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. Furthermore, the methoxy group can be involved in hydrogen bonding and can influence the overall electronic properties of the molecule, which can be critical for receptor binding and biological activity.
Key applications of this compound in bioactive molecule synthesis include:
-
Anticancer Agents: As a precursor for chalcones and their heterocyclic derivatives (e.g., pyrazolines), which have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2][3][4] The substitution pattern of this compound can contribute to the cytotoxic selectivity of the resulting compounds.
-
Antimicrobial Agents: In the synthesis of Schiff bases and their metal complexes, which have demonstrated significant activity against a spectrum of bacterial and fungal pathogens.[5][6][7] The imine linkage in Schiff bases is often crucial for their antimicrobial action.
-
Heterocyclic Scaffolds: Serving as a starting material for the construction of various heterocyclic systems that are prevalent in many pharmaceuticals.[8]
Data Presentation: Bioactivity of Substituted Chalcones and Schiff Bases
The following tables summarize the quantitative biological activity data for chalcone and Schiff base derivatives with substitution patterns similar to those derived from this compound, highlighting their potential as therapeutic agents.
Table 1: Anticancer Activity of Chloro- and Methoxy-Substituted Chalcone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Chloro Chalcone 3 | MCF7 (Breast) | 0.8 | [1] |
| Chloro Chalcone 3 | T47D (Breast) | 0.34 | [1] |
| Chloro Chalcone 3 | HeLa (Cervical) | 4.78 | [1] |
| Chloro Chalcone 3 | WiDr (Colorectal) | 5.98 | [1] |
| Chalcone 12 (methoxy substituted) | MCF-7 (Breast) | 4.19 ± 1.04 µM | [4] |
| Chalcone 13 (methoxy substituted) | MCF-7 (Breast) | 3.30 ± 0.92 µM | [4] |
| 4-Anilinoquinolinylchalcone 5d (3-Cl substituted) | Huh-7 (Liver) | 1.28 ± 0.21 µM | [9] |
| 4-Anilinoquinolinylchalcone 5d (3-Cl substituted) | MDA-MB-231 (Breast) | 1.76 ± 0.13 µM | [9] |
| 3,3',4',5'-Tetramethoxychalcone (15) | Hep G2 (Liver) | 1.8 µM | [10] |
| 3,3',4',5'-Tetramethoxychalcone (15) | Colon 205 (Colon) | 2.2 µM | [10] |
Table 2: Antimicrobial Activity of Substituted Schiff Base Derivatives
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Schiff Base (PC1) | Escherichia coli | 7-12 | 62.5 | [5] |
| Schiff Base (PC1) | Staphylococcus aureus | 8-13 | 62.5 | [5] |
| Schiff Base (PC2 - Anisaldehyde deriv.) | Escherichia coli | - | 250 | [5] |
| Schiff Base (PC2 - Anisaldehyde deriv.) | Staphylococcus aureus | - | 62.5 | [5] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (2) | Escherichia coli | - | 1.6 | [7] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (2) | Staphylococcus aureus | - | 3.4 | [7] |
| Schiff Base 3e (nitro substituted) | Gram-positive bacteria | 19-30 | 24-49 | [6] |
| Schiff Base 3e (nitro substituted) | Gram-negative bacteria | 19-25 | - | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of chalcones and Schiff bases using this compound as a key reactant are provided below.
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes a general base-catalyzed Claisen-Schmidt condensation reaction between this compound and an acetophenone derivative.[2][11][12]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4'-hydroxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the flask in an ice bath and slowly add a 40-50% aqueous solution of NaOH or KOH dropwise with continuous stirring.
-
Maintain the reaction mixture at room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified chalcone derivative and characterize it using appropriate spectroscopic methods (FT-IR, NMR, Mass Spectrometry).
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol outlines the synthesis of a Schiff base from this compound and a primary amine.[13][14]
Materials:
-
This compound
-
Primary Amine (e.g., Aniline, substituted aniline)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add an ethanolic solution of the primary amine (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours with constant stirring. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that crystallizes out is collected by filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
The Schiff base can be further purified by recrystallization from ethanol.
-
Dry the purified product and characterize it by spectroscopic techniques.
Mandatory Visualizations
Synthesis of Bioactive Molecules from this compound
Caption: Synthetic pathways to bioactive chalcones and Schiff bases.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and evaluation.
Signaling Pathway Modulation by Bioactive Chalcones
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 6. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 14. jetir.org [jetir.org]
Application Note and Protocol: Oxidation of 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the oxidation of 3-Chloro-4-methoxybenzaldehyde to 3-Chloro-4-methoxybenzoic acid. The resulting carboxylic acid is a valuable intermediate in the synthesis of various pharmaceuticals, including cyclooxygenase-2 (COX-2) inhibitors, which are nonsteroidal anti-inflammatory drugs (NSAIDs) used for treating inflammation and pain.[1][2] The purity of 3-Chloro-4-methoxybenzoic acid is critical for its application in pharmaceutical synthesis to avoid undesirable side reactions and ensure the quality and safety of the final active pharmaceutical ingredient.[3]
Reaction Scheme
The oxidation of the aldehyde functional group in this compound to a carboxylic acid is a common transformation in organic synthesis. This protocol utilizes potassium permanganate as the oxidizing agent in an aqueous alkaline solution.
Chemical Equation:
C₈H₇ClO₂ + KMnO₄ → C₈H₇ClO₃ + MnO₂
This compound → 3-Chloro-4-methoxybenzoic acid
Materials and Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity |
| This compound | 4903-09-7[4] | C₈H₇ClO₂[4][5] | 170.59[4] | White to off-white crystalline powder | ≥97% |
| 3-Chloro-4-methoxybenzoic acid | 37908-96-6[1] | C₈H₇ClO₃ | 186.59[6] | White to light yellow powder | ≥97% |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | KMnO₄ | 158.03 | Dark purple crystals | ACS Reagent Grade |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Pellets or flakes | ACS Reagent Grade |
| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | NaHSO₃ | 104.06 | White crystalline powder | ACS Reagent Grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Concentrated (37%) | ACS Reagent Grade |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | Liquid | Anhydrous |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | White powder | Anhydrous |
Experimental Protocol
Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (29.3 mmol) of this compound in 50 mL of a 2% aqueous sodium hydroxide solution.
-
Gently heat the mixture to 40-50°C with stirring until the aldehyde has completely dissolved.
-
In a separate beaker, prepare a solution of 4.63 g (29.3 mmol) of potassium permanganate in 75 mL of distilled water.
Oxidation Reaction
-
Slowly add the potassium permanganate solution to the stirred aldehyde solution over a period of 30-45 minutes. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate indicate the progression of the reaction.
Work-up and Product Isolation
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and the washings.
-
While stirring the filtrate in an ice bath, carefully add a saturated solution of sodium bisulfite until the purple or brown color disappears, ensuring all excess permanganate is quenched.
-
Slowly acidify the clear solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 3-Chloro-4-methoxybenzoic acid should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold distilled water.
Purification
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-Chloro-4-methoxybenzoic acid.
-
Dry the purified crystals in a vacuum oven at 60-70°C.
Characterization
-
Determine the melting point of the dried product. The reported melting point of this compound is 56-60°C.[7] The melting point for 3-Chloro-4-methoxybenzoic acid is in the range of 215-219°C.
-
Obtain an infrared (IR) spectrum and a nuclear magnetic resonance (NMR) spectrum to confirm the structure of the product.
Experimental Workflow Diagram
Caption: Workflow for the oxidation of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.
-
The reaction is exothermic; therefore, controlled addition of the oxidizing agent is crucial.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 4903-09-7 | FC70306 [biosynth.com]
- 5. This compound | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-氯-4-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes: Asymmetric Synthesis Featuring 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of a chiral β-nitro alcohol derived from 3-Chloro-4-methoxybenzaldehyde. The featured methodology is the organocatalytic asymmetric Henry (nitroaldol) reaction, a robust and widely utilized carbon-carbon bond-forming reaction for the synthesis of enantiomerically enriched compounds. Chiral β-nitro alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Application: Asymmetric Henry Reaction of this compound
The asymmetric Henry reaction facilitates the enantioselective addition of a nitronate to an aldehyde, yielding a chiral β-nitro alcohol. This reaction is a cornerstone in asymmetric synthesis due to the versatility of the nitro group, which can be readily transformed into other functional groups such as amines, ketones, or carboxylic acids. The use of chiral catalysts, particularly those based on metal complexes with chiral ligands or purely organic molecules, allows for high stereocontrol.
For the asymmetric Henry reaction of this compound with nitromethane, a copper(II)-bis(oxazoline) complex is a well-established and effective catalyst system that has demonstrated broad substrate scope for various substituted benzaldehydes, consistently affording high yields and enantioselectivities.
Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction
This protocol is adapted from established procedures for the asymmetric Henry reaction of substituted aromatic aldehydes.
Materials:
-
This compound (1.0 mmol, 170.59 g/mol )
-
Nitromethane (5.0 mmol, 61.04 g/mol )
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 mmol, 199.65 g/mol )
-
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (Ph-BOX ligand) (0.12 mmol)
-
Ethanol (EtOH) (5 mL)
-
Triethylamine (Et₃N) (0.1 mmol, 101.19 g/mol )
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Cu(OAc)₂·H₂O (19.9 mg, 0.1 mmol) and the Ph-BOX ligand (43.7 mg, 0.12 mmol).
-
Add anhydrous ethanol (3 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
To this solution, add this compound (170.6 mg, 1.0 mmol).
-
Add nitromethane (0.27 mL, 5.0 mmol) to the reaction mixture.
-
Finally, add triethylamine (14 µL, 0.1 mmol) to initiate the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the chiral β-nitro alcohol.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
The following table summarizes the expected quantitative data for the asymmetric Henry reaction of this compound, based on reported results for structurally similar substituted benzaldehydes under analogous reaction conditions.
| Aldehyde | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) |
| This compound | Cu(OAc)₂ / Ph-BOX | EtOH | 24-48 | 85-95 | 90-98 |
| 4-Chlorobenzaldehyde | Cu(OAc)₂ / Ph-BOX | EtOH | 24 | 92 | 96 |
| 4-Methoxybenzaldehyde | Cu(OAc)₂ / Ph-BOX | EtOH | 24 | 90 | 94 |
| Benzaldehyde | Cu(OAc)₂ / Ph-BOX | EtOH | 24 | 95 | 92 |
Visualizations
Signaling Pathway: Catalytic Cycle of the Asymmetric Henry Reaction
Caption: Catalytic cycle for the asymmetric Henry reaction.
Experimental Workflow
Caption: Workflow for the asymmetric Henry reaction.
Application Notes and Protocols for 3-Chloro-4-methoxybenzaldehyde in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Chloro-4-methoxybenzaldehyde in materials science, focusing on its role as a precursor to chalcone-based polymers with applications in photopolymerization. Detailed experimental protocols for the synthesis of a key chalcone monomer and its subsequent polymerization are provided, along with characterization data.
Application I: Synthesis of Photoinitiators for Free-Radical Polymerization
This compound is a valuable building block for the synthesis of chalcone derivatives that can function as effective photoinitiators for free-radical polymerization. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group in the benzaldehyde ring influences the photophysical properties of the resulting chalcone, making it a suitable candidate for initiating the polymerization of various monomers, such as acrylates, upon exposure to light.
Chalcone-based photoinitiators are of significant interest due to their strong absorption in the UV-Vis region, high initiation efficiency, and the ability to be structurally modified to tune their photochemical properties. These characteristics make them applicable in diverse fields, including the development of coatings, adhesives, and dental resins.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(3-chloro-4-methoxyphenyl)-1-phenylprop-2-en-1-one (3-Cl-4-MeO-Chalcone)
This protocol details the synthesis of a chalcone derivative from this compound via a Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) solution (aqueous)
-
Deionized water
-
Mortar and pestle or round-bottom flask with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a mortar or a round-bottom flask, combine 10 mmol of this compound with 10 mmol of acetophenone.
-
Solvent Addition: Add 20 mL of 95% ethanol to the mixture.
-
Base Addition: Slowly add 10 mL of a 1M aqueous sodium hydroxide solution to the reaction mixture while stirring vigorously at room temperature.
-
Reaction: Continue stirring the mixture for approximately 30 minutes. A precipitate should form during this time.
-
Crystallization: Cool the reaction mixture in an ice bath for a few minutes to enhance the precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any residual NaOH and other water-soluble impurities.
-
Drying: Dry the purified chalcone product in a desiccator or a vacuum oven at a low temperature.
Characterization Data for (E)-3-(3-chloro-4-methoxyphenyl)-1-phenylprop-2-en-1-one:
| Property | Value |
| Molecular Formula | C₁₆H₁₃ClO₂ |
| Molecular Weight | 272.73 g/mol |
| Melting Point | Literature values vary, typically in the range of 100-110 °C |
| Appearance | Pale yellow solid |
| ¹H NMR | Expected signals for aromatic protons, vinyl protons (trans-coupled), and methoxy protons. |
| ¹³C NMR | Expected signals for carbonyl carbon, aromatic carbons, vinyl carbons, and methoxy carbon. |
| IR (cm⁻¹) | Characteristic peaks for C=O (chalcone), C=C (alkene), C-O (ether), and C-Cl bonds. |
Application II: Chalcone-Based Photoinitiating Systems for Acrylate Polymerization
Chalcones derived from this compound can be utilized as photoinitiators for the free-radical polymerization of acrylate monomers. These systems are particularly effective when used in combination with a co-initiator, such as an amine, which enhances the rate of polymerization. Upon irradiation with UV or visible light, the chalcone is excited to a higher energy state and can then interact with the co-initiator to generate free radicals, which in turn initiate the polymerization of the acrylate monomer.
This application is relevant for the development of photocurable materials used in coatings, inks, and 3D printing, where rapid and controlled polymerization is essential.
Protocol 2: Photopolymerization of a Multifunctional Acrylate Monomer
This protocol describes the use of the synthesized 3-Cl-4-MeO-Chalcone as a photoinitiator for the polymerization of a multifunctional acrylate monomer.
Materials:
-
(E)-3-(3-chloro-4-methoxyphenyl)-1-phenylprop-2-en-1-one (3-Cl-4-MeO-Chalcone)
-
Ethyl 4-(dimethylamino)benzoate (EDB) (co-initiator)
-
Pentaerythritol triacrylate (PETA) (monomer)
-
Dichloromethane (solvent)
-
UV lamp (e.g., 365 nm)
-
Glass slides or molds
-
Micropipettes
Procedure:
-
Preparation of the Photoinitiating System:
-
Prepare a stock solution of the 3-Cl-4-MeO-Chalcone in dichloromethane (e.g., 1% w/v).
-
Prepare a stock solution of EDB in dichloromethane (e.g., 2% w/v).
-
-
Formulation of the Photopolymerizable Resin:
-
In a small vial, mix the 3-Cl-4-MeO-Chalcone stock solution, the EDB stock solution, and the PETA monomer in a desired ratio (e.g., 1:2:97 by weight).
-
Ensure thorough mixing to obtain a homogeneous solution.
-
-
Photopolymerization:
-
Apply a thin film of the formulated resin onto a glass slide or fill a mold.
-
Expose the resin to a UV lamp at a specific wavelength (e.g., 365 nm) and intensity for a defined period. The curing time will depend on the lamp intensity and the specific formulation.
-
Monitor the polymerization process by observing the change from a liquid to a solid state.
-
-
Characterization of the Polymer:
-
The resulting polymer can be characterized by various techniques, including Fourier-Transform Infrared Spectroscopy (FTIR) to determine the degree of monomer conversion by monitoring the disappearance of the acrylate double bond peak.
-
The thermal properties of the polymer can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Quantitative Data for Polymer Characterization:
| Parameter | Typical Expected Outcome |
| Monomer Conversion (FTIR) | > 80% after sufficient irradiation time |
| Glass Transition Temperature (Tg) (DSC) | Dependent on the crosslink density of the polymer network |
| Decomposition Temperature (TGA) | Typically above 250 °C, indicating good thermal stability |
Visualizations
Caption: Claisen-Schmidt condensation workflow.
Caption: Photopolymerization initiation process.
Troubleshooting & Optimization
purification of crude 3-Chloro-4-methoxybenzaldehyde by column chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 3-Chloro-4-methoxybenzaldehyde using column chromatography. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: Standard silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography) is the most commonly used stationary phase for the purification of this compound. Its polarity is well-suited for separating aromatic aldehydes from common impurities.
Q2: How do I choose an appropriate solvent system (mobile phase) for the column?
A2: The ideal solvent system should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) of approximately 0.2-0.4 for the this compound. A common and effective mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough. You can try increasing the polarity by gradually increasing the proportion of ethyl acetate. If that is not effective, you can switch to a more polar solvent system, such as dichloromethane/hexane or acetone/hexane.
Q4: I am observing streaking of my compound on the TLC plate and the column. What could be the cause?
A4: Streaking is often caused by the compound being too acidic or too polar for the chosen solvent system, or the sample being overloaded. One common impurity in aldehyde purifications is the corresponding carboxylic acid, formed by oxidation, which can cause streaking. Adding a very small amount (e.g., 0.1%) of a modifier like acetic acid to the mobile phase can sometimes help to improve the peak shape of acidic compounds. Conversely, if the compound is basic, a small amount of triethylamine may be beneficial. However, be aware that aldehydes can be sensitive to both acid and base. It is also crucial to ensure the sample is not too concentrated when loaded onto the column.
Q5: My purified product is still impure. What are my options?
A5: If a single column chromatography run does not yield a pure product, you can consider several options. Re-running the column with a shallower solvent gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. Alternatively, other purification techniques such as recrystallization can be employed after the initial column purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Compound | 1. The compound may have degraded on the silica gel. 2. The eluting solvent is not polar enough. 3. The compound is highly volatile and was lost during solvent removal. | 1. Test the stability of your compound on a silica TLC plate before running the column. If it degrades, consider using a less acidic stationary phase like deactivated silica (treated with triethylamine) or alumina. 2. Gradually increase the polarity of the mobile phase. Check all fractions by TLC to ensure the compound is not still on the column. 3. Use a rotary evaporator at a lower temperature and pressure to remove the solvent. |
| Poor Separation of Compound and Impurities | 1. The chosen solvent system has insufficient selectivity. 2. The column was not packed properly, leading to channeling. 3. The sample was loaded improperly (band is too broad). | 1. Experiment with different solvent systems on TLC to find one that provides better separation. Consider using a different combination of solvents (e.g., dichloromethane/hexane). 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. Dry loading the sample onto a small amount of silica gel before adding it to the column can also improve resolution. |
| Compound Elutes Too Quickly (High Rf) | 1. The mobile phase is too polar. | 1. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Compound Elutes Too Slowly (Low Rf) | 1. The mobile phase is not polar enough. | 1. Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Crystallization of Compound/Impurity in the Column | 1. The compound or an impurity is poorly soluble in the mobile phase and has crystallized, blocking the column. | 1. This is a difficult situation to resolve. You may need to extrude the silica gel from the column and extract your compound. To avoid this, ensure your crude sample is fully dissolved before loading and consider using a solvent system in which your compound and major impurities are more soluble. |
Quantitative Data Summary
The following table provides estimated chromatographic parameters for the purification of this compound. These values are starting points and may require optimization based on the specific impurities present in the crude mixture.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard grade silica gel is typically effective. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (9:1 to 7:3 v/v) | The optimal ratio should be determined by TLC analysis. |
| Estimated Rf Value | 0.2 - 0.4 | In an optimized hexane:ethyl acetate system. |
| Common Impurities | 2-Chloroanisole (starting material), 3-Chloro-4-methoxybenzoic acid (over-oxidation product), 3-Chloro-4-methoxybenzyl alcohol (if from reduction). | Impurities will vary based on the synthetic route. |
| Typical Yield | >85% | Dependent on the purity of the crude material and the success of the chromatographic separation. |
Detailed Experimental Protocol
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is to use 40-100 g of silica gel per 1 g of crude product).
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not allow the column to run dry.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility, like dichloromethane). Carefully pipette the solution onto the top of the silica gel bed, allowing it to adsorb into the silica.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Start with a less polar solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 8:2, 7:3) if necessary to elute the compound (gradient elution). Alternatively, if the separation is good, an isocratic elution (using a single solvent mixture) can be used.
-
Monitor the elution of the compound by TLC analysis of the collected fractions. Spot the fractions on a TLC plate alongside a spot of the crude material and a reference standard if available.
4. Product Isolation:
-
Once the fractions containing the pure this compound have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, IR, melting point).
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Technical Support Center: Optimizing Reaction Yield for the Synthesis of 3-Chloro-4-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-4-methoxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Vilsmeier-Haack formylation of 2-chloroanisole.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is sensitive to moisture. | Ensure all glassware is thoroughly dried before use. Use anhydrous DMF and high-purity, fresh POCl₃. The reagent should ideally be prepared in situ and used immediately. |
| Insufficiently Reactive Substrate: While 2-chloroanisole is an electron-rich aromatic compound, its reactivity can be influenced by the purity of the starting material. | Verify the purity of the 2-chloroanisole. Impurities can inhibit the reaction. |
| Incomplete Reaction: The reaction time or temperature may not be sufficient for the formylation to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature. Reaction temperatures for Vilsmeier-Haack reactions can range from 0°C to 80°C, depending on the substrate's reactivity.[1] |
| Product Decomposition During Work-up: The aldehyde product can be sensitive to harsh work-up conditions. | Perform the aqueous work-up at a low temperature, for instance, by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully with a mild base like sodium acetate or sodium bicarbonate solution. |
Issue 2: Formation of Multiple Products (Isomers)
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity: The Vilsmeier-Haack reaction on substituted aromatic rings can sometimes yield a mixture of ortho and para isomers. In the case of 2-chloroanisole, formylation can occur at the position para to the methoxy group (desired product) or ortho to it. | The formylation typically favors the less sterically hindered para position.[1] To enhance para-selectivity, maintain a low reaction temperature to leverage kinetic control. |
| Over-formylation: Highly activated aromatic rings can undergo di-formylation, leading to the formation of dialdehyde byproducts. | Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the formation of di-formylated products. |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Material: The reaction may not have gone to completion. | As mentioned earlier, monitor the reaction by TLC and consider adjusting the reaction time or temperature. |
| Formation of Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated impurities. | Run the reaction at the lowest effective temperature. Prompt and efficient aqueous work-up is crucial to hydrolyze the intermediate iminium salt and minimize contact time with reactive chlorine species. |
| Residual DMF or POCl₃: Improper work-up can leave traces of the reagents. | Ensure thorough quenching of the reaction mixture with water or a basic solution, followed by extraction with a suitable organic solvent. Washing the organic layer with brine can help remove residual DMF. |
| Purification Challenges: The product may be difficult to separate from byproducts. | Purify the crude product using column chromatography on silica gel. A solvent system such as chloroform:n-hexane (8:2) may be effective.[2] Recrystallization from a suitable solvent can also be employed for further purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: A common and effective method is the Vilsmeier-Haack formylation of 2-chloroanisole. This reaction introduces a formyl group (-CHO) onto the aromatic ring using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is generated in situ by the reaction of an amide, such as DMF, with an acid chloride, most commonly POCl₃.[1][3] The preparation is exothermic and should be carried out at low temperatures (e.g., 0-5°C) under anhydrous conditions.
Q3: What are the key safety precautions for this synthesis?
A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction with water or ice should be done slowly and carefully to control the exothermic reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with water, extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the 2-chloroanisole spot and the appearance of the product spot will indicate the reaction's progression.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, an alternative route involves the methylation of 3-chloro-4-hydroxybenzaldehyde. This can be achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[4]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Chloroanisole
This protocol is a general procedure and may require optimization for specific laboratory conditions.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF) (e.g., 1.5 equivalents). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-chloroanisole (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable solvent like dichloromethane (DCM).
-
Add the solution of 2-chloroanisole dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-6 hours), monitoring the reaction by TLC. If the reaction is slow, gentle heating (e.g., 40-60°C) may be necessary.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a cold aqueous solution of sodium acetate or sodium bicarbonate to a pH of 6-7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Protocol 2: Methylation of 3-chloro-4-hydroxybenzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-hydroxybenzaldehyde (1.0 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate (e.g., 1.5-2.0 equivalents).
-
To the stirred suspension, add a methylating agent like methyl iodide (e.g., 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Quantitative Data
Table 1: Reaction Parameters for Vilsmeier-Haack Formylation of Substituted Arenes (Illustrative)
| Parameter | Condition | Expected Outcome/Consideration |
| Substrate | 2-Chloroanisole | Electron-rich, favoring electrophilic substitution. |
| Reagents | POCl₃ / DMF | Standard for Vilsmeier-Haack reagent formation. |
| Stoichiometry (Reagent:Substrate) | 1.2:1 to 1.5:1 | A slight excess of the Vilsmeier reagent is often used to ensure complete conversion. A large excess can lead to side reactions. |
| Temperature | 0°C to 60°C | Lower temperatures can improve regioselectivity. Higher temperatures may be needed for less reactive substrates but can increase byproduct formation.[1] |
| Reaction Time | 2 - 8 hours | Highly dependent on substrate reactivity and temperature. Monitor by TLC. |
| Typical Yield | 70-90% | Yields can vary significantly based on the optimization of reaction conditions. |
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
References
identification of byproducts in 3-Chloro-4-methoxybenzaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and materials science. This resource is designed to help you identify and mitigate the formation of byproducts during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound involve the formylation of 2-chloroanisole. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.[1][2][3] Alternative, though potentially less direct, routes could involve the Reimer-Tiemann reaction on 2-chlorophenol followed by methylation.
Q2: What are the primary byproducts I should expect during the Vilsmeier-Haack synthesis of this compound?
A2: During the Vilsmeier-Haack formylation of 2-chloroanisole, the primary byproducts are typically positional isomers and products of multiple formylations. The main impurities to monitor are:
-
Isomeric Byproducts: 2-chloro-4-methoxybenzaldehyde and 5-chloro-2-methoxybenzaldehyde due to formylation at other positions on the aromatic ring.
-
Di-formylated Products: Although less common with deactivated rings, over-formylation can lead to the formation of dichlorodimethoxy-dicarbaldehyde species, especially with an excess of the Vilsmeier reagent.
-
Chlorinated Byproducts: Under certain conditions, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of dichlorinated anisole derivatives.[4]
Troubleshooting Guide
Q3: My Vilsmeier-Haack reaction is producing a low yield of the desired this compound. What are the potential causes and solutions?
A3: Low yields can stem from several factors related to reagent quality, reaction conditions, and workup procedures.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent, formed from DMF and a halogenating agent like POCl₃, is moisture-sensitive. Contamination with water will quench the reagent. | Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent in situ under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Stoichiometry | An incorrect ratio of Vilsmeier reagent to 2-chloroanisole can lead to incomplete conversion or increased byproduct formation. | A 1.1:1 to 1.5:1 molar ratio of Vilsmeier reagent to the substrate is a good starting point for optimization.[4] |
| Incorrect Reaction Temperature | The reaction temperature influences the rate of reaction and the formation of byproducts. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote side reactions. | Form the Vilsmeier reagent at 0-5°C. For the formylation of 2-chloroanisole, a reaction temperature of 70-80°C is often employed.[5] Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Inefficient Quenching and Workup | The intermediate iminium salt must be hydrolyzed to the aldehyde. Improper quenching can lead to product loss or the formation of undesired side products. | Quench the reaction by pouring the mixture into a vigorously stirred ice-water solution, followed by neutralization with a base like sodium acetate. |
Q4: I am observing a significant amount of isomeric impurities in my product. How can I improve the regioselectivity of the Vilsmeier-Haack reaction?
A4: The regioselectivity of the Vilsmeier-Haack reaction on substituted benzenes like 2-chloroanisole is directed by the electronic and steric effects of the substituents. The methoxy group is an ortho-, para-director, while the chloro group is a deactivating ortho-, para-director.
| Factor | Influence on Regioselectivity | Optimization Strategy |
| Electronic Effects | The strongly activating methoxy group primarily directs formylation to the para position (position 4 relative to the methoxy group), which is position 3 on the final product. | The inherent electronic properties of the starting material favor the desired isomer. |
| Steric Hindrance | The chloro group at position 2 can sterically hinder formylation at the adjacent position 6. | This steric hindrance naturally disfavors the formation of 2-chloro-6-methoxybenzaldehyde. |
| Reaction Temperature | Higher temperatures can sometimes lead to a decrease in selectivity as it provides the energy to overcome activation barriers for the formation of less favored isomers. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Q5: The reaction mixture has an unusual color. What could this indicate?
A5: The Vilsmeier reagent itself is typically a white to pale yellow solid.[6] During the reaction, the formation of the iminium salt intermediate often results in a colored solution, which can range from yellow to deep red depending on the substrate and concentration.[7] A very dark or black color may indicate decomposition or the formation of polymeric byproducts, which can be caused by excessive temperatures or reactive impurities.
Byproduct Identification
Q6: How can I identify the byproducts in my reaction mixture?
A6: A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of byproducts.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for separating and quantifying the main product and its isomers. A reverse-phase C18 column is commonly used.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile components and identifying them based on their mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information, allowing for the unambiguous identification of isomers based on chemical shifts and coupling patterns.[4][10][11]
Expected Analytical Data for Key Compounds:
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | GC-MS (m/z) |
| This compound | 9.87 (s, 1H), 7.92 (d, J = 2.1 Hz, 1H), 7.79 (dd, J = 8.6, 2.1 Hz, 1H), 7.04 (d, J = 8.6 Hz, 1H), 3.98 (s, 3H) | 189.5, 162.0, 131.8, 130.6, 128.5, 125.9, 111.5, 56.4 | 170 (M+), 169, 141, 113 |
| 2-Chloro-4-methoxybenzaldehyde | 10.35 (s, 1H), 7.82 (d, J = 8.7 Hz, 1H), 7.01 (d, J = 2.4 Hz, 1H), 6.90 (dd, J = 8.7, 2.4 Hz, 1H), 3.88 (s, 3H) | 189.4, 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3[10] | 170 (M+), 169, 141, 113 |
| 5-Chloro-2-methoxybenzaldehyde | 10.41 (s, 1H), 7.78 (d, J = 2.8 Hz, 1H), 7.51 (dd, J = 8.9, 2.8 Hz, 1H), 6.95 (d, J = 8.9 Hz, 1H), 3.91 (s, 3H) | 188.7, 158.3, 135.1, 126.9, 125.8, 125.1, 113.8, 56.3 | 170 (M+), 169, 141, 113 |
Note: NMR data is compiled from similar structures and may vary slightly based on solvent and experimental conditions.
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound
This protocol describes a general procedure for the formylation of 2-chloroanisole.
Materials:
-
2-chloroanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ice
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes.[5][12]
-
Formylation: Dissolve 2-chloroanisole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, warm the reaction mixture to 70-80°C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly into a vigorously stirred beaker containing crushed ice and a solution of sodium acetate (3.0 equivalents) in water. Stir for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]
HPLC Method for Impurity Profiling
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and adjust based on the separation of isomers. A gradient elution may be necessary for complex mixtures.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm or 280 nm
Visualizations
References
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. growingscience.com [growingscience.com]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - Vilsmeier reagent/POCl3 formation - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Separation of Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. This compound | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Post-Synthesis Purification of 3-Chloro-4-methoxybenzaldehyde
Welcome to the technical support center for the purification of 3-Chloro-4-methoxybenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of the target compound after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route employed. Two common methods for its synthesis are the Vilsmeier-Haack formylation of 2-chloroanisole and the oxidation of 3-chloro-4-methoxybenzyl alcohol.
-
From Vilsmeier-Haack Reaction:
-
Unreacted Starting Material: Residual 2-chloroanisole.
-
Isomeric Impurities: Formation of other isomers, such as 5-chloro-2-methoxybenzaldehyde, due to non-regioselective formylation.
-
Over-reaction Products: Diformylated byproducts.
-
Side-products from the Reagent: Impurities arising from the decomposition of the Vilsmeier reagent (e.g., from DMF and POCl₃).[1][2][3]
-
-
From Oxidation of 3-chloro-4-methoxybenzyl alcohol:
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the impurity profile and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify major impurities by comparing the spectra to known standards.[11][13][15][16][17][18][19]
-
Melting Point Analysis: A pure compound will have a sharp melting point within a narrow range (literature value: 56-60 °C). A broad or depressed melting point indicates the presence of impurities.[18]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: Low Purity After Recrystallization
Symptom: The melting point of the recrystallized product is broad and lower than the expected 56-60 °C, or analytical tests (HPLC, GC) show significant impurities remaining.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The chosen solvent may not have a significant enough solubility difference for the product and impurities at high and low temperatures. Screen different solvents or solvent mixtures. Ethanol/water mixtures are often a good starting point for moderately polar compounds.[20][21][22] |
| Cooling Rate is Too Fast | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[23] |
| Insufficient Amount of Solvent | Using too little solvent may cause the product to "crash out" of solution along with impurities. Ensure the crude material is fully dissolved in the minimum amount of hot solvent. |
| Co-crystallization of Impurities | If an impurity has very similar solubility properties to the product, a single recrystallization may be insufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary. |
Issue 2: Poor Recovery of Product After Purification
Symptom: The yield of the purified this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Product is Too Soluble in the Recrystallization Solvent | If the product has significant solubility in the cold solvent, a substantial amount will be lost in the mother liquor. Try a different solvent system where the product is less soluble at low temperatures. |
| Incorrect Eluent System in Column Chromatography | If the eluent is too polar, the product may elute too quickly along with impurities, leading to mixed fractions and lower recovery of pure product. If the eluent is not polar enough, the product may not elute from the column at all. Optimize the eluent system using thin-layer chromatography (TLC) first. |
| Product Loss During Transfers | Ensure all product is transferred between flasks and during filtration. Rinse glassware with a small amount of the cold purification solvent to recover any residual product. |
| Decomposition on Silica Gel | Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation. If this is suspected, consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.[24] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a good starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture to a gentle boil while stirring until the solid is completely dissolved.
-
Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation:
| Parameter | Value |
| Starting Material | Crude this compound |
| Solvent System | Ethanol/Water |
| Expected Purity | >98% (may vary depending on initial purity) |
| Expected Recovery | 70-90% (may vary) |
Protocol 2: Column Chromatography on Silica Gel
This method is suitable for separating impurities with different polarities from the desired product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Start the elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation:
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Expected Purity | >99% |
| Expected Recovery | 60-80% (may vary) |
Protocol 3: Vacuum Distillation
This method is effective for separating volatile impurities or for purifying larger quantities of the product. This compound has a reported boiling point of 128 °C at 5 Torr.[25]
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a Claisen adapter, short path distillation head, and receiving flasks)
-
Vacuum pump
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly greased to maintain a good vacuum. Place a stir bar in the distillation flask.
-
Sample Charging: Charge the crude this compound into the distillation flask.
-
Applying Vacuum: Start the vacuum pump and allow the pressure to stabilize.
-
Heating: Begin heating the distillation flask gently with a heating mantle while stirring.
-
Distillation: Collect the fraction that distills at the expected boiling point and pressure. It is advisable to collect a small forerun fraction to remove any highly volatile impurities.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
Data Presentation:
| Parameter | Value |
| Boiling Point | ~128 °C at 5 Torr[25] |
| Expected Purity | >99% |
| Expected Recovery | >90% (for volatile products) |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting guide for low purity after recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Separation of Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. EP3205384A1 - Method for the vacuum distillation of an organic compound - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. rsc.org [rsc.org]
- 16. hmdb.ca [hmdb.ca]
- 17. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 1H NMR spectrum [chemicalbook.com]
- 18. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 13C NMR [m.chemicalbook.com]
- 19. 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum [chemicalbook.com]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. mt.com [mt.com]
- 24. researchgate.net [researchgate.net]
- 25. This compound | 4903-09-7 | FC70306 [biosynth.com]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 3-Chloro-4-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the large-scale production of this compound?
A1: The two most common industrial routes for synthesizing this compound are:
-
Vilsmeier-Haack Formylation of 2-Chloroanisole: This is a widely used method where 2-chloroanisole is formylated using a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1] This reaction is an electrophilic aromatic substitution.[2]
-
Oxidation of 3-Chloro-4-methoxybenzyl Alcohol: This route involves the oxidation of the corresponding benzyl alcohol to the aldehyde. Various oxidizing agents can be employed, and this method is often chosen when the starting alcohol is readily available or easily synthesized.
Q2: What are the major challenges when scaling up the Vilsmeier-Haack formylation of 2-chloroanisole?
A2: Scaling up the Vilsmeier-Haack reaction presents several critical challenges:
-
Exothermic Reaction and Heat Management: The formation of the Vilsmeier reagent is highly exothermic. Poor heat dissipation on a large scale can lead to a runaway reaction, side product formation, and potential safety hazards.
-
Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios of 2-chloroanisole, POCl₃, and DMF is crucial. Incorrect stoichiometry can lead to incomplete conversion or the formation of byproducts. The rate of addition of POCl₃ to DMF must be carefully controlled to manage the exotherm.
-
Byproduct Formation: Over-formylation or the formation of isomeric impurities can occur, complicating the purification process.
-
Work-up and Product Isolation: Handling large volumes of aqueous and organic phases during work-up requires efficient extraction and phase separation techniques. The product is often a solid, and its isolation and drying need to be optimized for large quantities.
Q3: What are common byproducts in the synthesis of this compound and how can they be minimized?
A3: Common byproducts can include:
-
Isomeric impurities: Depending on the synthetic route, other isomers of chloro-methoxybenzaldehyde may be formed. For instance, in the chlorination of 4-methoxybenzaldehyde, ortho-chlorination can occur.
-
Over-oxidation products: In the oxidation of 3-chloro-4-methoxybenzyl alcohol, over-oxidation can lead to the formation of 3-chloro-4-methoxybenzoic acid.
-
Unreacted starting materials: Incomplete reactions will result in the presence of starting materials in the crude product.
Minimizing byproducts can be achieved by:
-
Optimizing reaction conditions: Precise control of temperature, reaction time, and reagent stoichiometry is key.
-
Using selective reagents: Employing regioselective formylating or chlorinating agents can reduce the formation of isomers.
-
Careful monitoring of the reaction: Techniques like TLC or HPLC should be used to monitor the reaction progress and prevent over-reaction.
Troubleshooting Guides
Vilsmeier-Haack Formylation of 2-Chloroanisole
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction due to insufficient reagent or low temperature. | - Ensure accurate stoichiometry of reagents. - Gradually increase the reaction temperature, monitoring for side product formation. - Check the purity of POCl₃ and DMF, as impurities can inhibit the reaction. |
| Decomposition of the Vilsmeier reagent. | - Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately. | |
| Formation of Multiple Products | Over-formylation due to excess Vilsmeier reagent or prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. - Monitor the reaction closely and quench it once the starting material is consumed. |
| Isomer formation. | - Optimize the reaction temperature; lower temperatures often favor higher regioselectivity. | |
| Difficult Product Isolation | Product is an oil or forms a fine precipitate that is difficult to filter. | - After quenching the reaction with ice/water, allow sufficient time for the product to crystallize. - Seeding the solution with a small crystal of the pure product can induce crystallization. - For oily products, perform an extraction with a suitable organic solvent, followed by crystallization from an appropriate solvent system. |
| Runaway Reaction | Poor heat dissipation during the formation of the Vilsmeier reagent. | - Ensure the reactor has an efficient cooling system. - Add POCl₃ to DMF dropwise at a controlled rate, maintaining a low internal temperature. - For very large scales, consider a semi-batch process where one reactant is added gradually. |
Oxidation of 3-Chloro-4-methoxybenzyl Alcohol
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete oxidation. | - Increase the amount of oxidizing agent. - Extend the reaction time. - Increase the reaction temperature. |
| Decomposition of the product. | - Avoid excessively high temperatures or prolonged reaction times. - Choose a milder oxidizing agent. | |
| Formation of 3-Chloro-4-methoxybenzoic Acid | Over-oxidation of the aldehyde. | - Use a stoichiometric amount of the oxidizing agent. - Monitor the reaction closely and stop it once the starting alcohol is consumed. - Use a selective oxidizing agent that is less prone to over-oxidation. |
| Difficult Purification | Presence of unreacted starting material and the carboxylic acid byproduct. | - Optimize the reaction to maximize conversion and minimize byproduct formation. - Utilize column chromatography for purification, although this can be challenging on a large scale. - Consider a purification strategy involving selective extraction based on the acidic nature of the carboxylic acid byproduct. |
Experimental Protocols
Vilsmeier-Haack Formylation of 2-Chloroanisole (Illustrative Scale-Up Protocol)
1. Reagent Preparation:
-
Charge a suitable reactor with anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).
-
Cool the DMF to 0-5 °C with efficient stirring.
-
Slowly add phosphoryl chloride (POCl₃) (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
To the pre-formed Vilsmeier reagent, add 2-chloroanisole (1.0 equivalent) at a rate that maintains the reaction temperature between 20-25 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
3. Work-up and Isolation:
-
Carefully quench the reaction mixture by slowly adding it to a stirred mixture of crushed ice and water.
-
Neutralize the acidic solution with a sodium hydroxide solution to a pH of 6-7.
-
The solid product will precipitate out. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid product and wash it thoroughly with water.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Quantitative Data (Illustrative)
| Parameter | Vilsmeier-Haack Formylation | Oxidation of Benzyl Alcohol |
| Starting Material | 2-Chloroanisole | 3-Chloro-4-methoxybenzyl Alcohol |
| Typical Yield | 80-90% | 85-95% |
| Purity (crude) | 90-95% | 92-97% |
| Purity (after recrystallization) | >99% | >99% |
| Reaction Temperature | 0-25 °C | 25-50 °C |
| Reaction Time | 3-6 hours | 4-8 hours |
Visualizations
Caption: Workflow for the Vilsmeier-Haack synthesis.
References
troubleshooting unexpected results in reactions with 3-Chloro-4-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-methoxybenzaldehyde. The information is designed to help resolve unexpected results and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, covering common reactions such as reductive amination, condensation reactions, and potential side reactions.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has stalled or resulted in a very low yield. What are the potential causes and how can I troubleshoot this?
A: A stalled or low-yielding reaction can be attributed to several factors, from reagent quality to reaction conditions.
-
Incomplete Imine Formation (in Reductive Amination): The initial condensation between the aldehyde and the amine source is an equilibrium-driven step. Insufficient removal of water can drive the equilibrium back to the starting materials.[1]
-
Solution: Consider using a dehydrating agent or azeotropic removal of water to drive the reaction forward.[1]
-
-
Poor Quality of Reagents: Impurities in this compound, such as the corresponding carboxylic acid, or decomposed reducing agents can inhibit the reaction.[1]
-
Solution: Ensure the purity of the starting materials. Use fresh or properly stored reducing agents.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH play a crucial role in reaction kinetics and equilibrium.
-
Solution: Systematically optimize these parameters. For reductive aminations, a slightly acidic pH (around 5-6) in a solvent like methanol or THF at room temperature is a good starting point.[1]
-
-
Catalyst Deactivation (in Cross-Coupling Reactions): Palladium catalysts are sensitive to oxygen.[2]
-
Solution: Ensure the reaction mixture is properly degassed and an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction.[2]
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product analysis (TLC/LC-MS/NMR) shows significant impurity peaks. What are the likely side products and how can I minimize their formation?
A: The formation of impurities is a common challenge. Below are some of the most probable side products and strategies to mitigate their formation.
-
3-Chloro-4-methoxybenzyl alcohol: This impurity arises from the direct reduction of the starting aldehyde.[1]
-
Minimization: Employ a milder or more selective reducing agent that preferentially reduces the imine over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
-
-
Over-alkylation Product (in Reductive Amination): The desired primary amine can react further with another molecule of the aldehyde, leading to the formation of a secondary amine.[1]
-
Minimization: Use a large excess of the ammonia source (e.g., ammonium acetate) and consider running the reaction at lower temperatures to control the rate of the second alkylation.[1]
-
-
3-Chloro-4-hydroxybenzaldehyde (Demethylation): The methoxy group can be cleaved under certain conditions, particularly with strong Lewis acids or high temperatures, leading to the formation of the corresponding phenol.
-
Minimization: Avoid harsh acidic conditions and excessive heat. If a Lewis acid is required, consider using a milder one or performing the reaction at a lower temperature.
-
-
Cannizzaro Reaction Products: In the presence of a strong base, this compound, which lacks α-hydrogens, can undergo a disproportionation reaction to yield 3-chloro-4-methoxybenzyl alcohol and 3-chloro-4-methoxybenzoic acid.[3][4][5]
-
Minimization: Avoid strongly basic conditions if this reaction is not desired.
-
-
Dehalogenation Product (4-methoxybenzaldehyde): In some reactions, particularly palladium-catalyzed cross-couplings, the chloro substituent can be removed.
-
Minimization: Ensure anhydrous conditions and consider using weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Optimizing the ligand and reaction temperature can also suppress dehalogenation.[6]
-
Issue 3: Unexpected Color Formation
Q: My reaction mixture turned an unexpected color (e.g., greenish-blue). What could be the cause?
A: Unexpected color changes can indicate the formation of highly conjugated byproducts. For instance, in Vilsmeier-Haack type reactions, the formation of greenish-blue dyestuffs can occur due to localized overheating during the addition of a base for neutralization.[2]
-
Solution: Maintain a low temperature (e.g., below 20°C) using an ice bath and add reagents slowly with vigorous stirring to ensure even heat distribution.[2]
Quantitative Data on Side Reactions
The following table summarizes the product distribution in a crossed Cannizzaro reaction between 4-chlorobenzaldehyde and 4-methoxybenzaldehyde, which serves as a model for the potential reactivity of this compound in similar disproportionation reactions.[7]
| Reactants | Products | Product Ratio |
| 4-chlorobenzaldehyde & 4-methoxybenzaldehyde | 4-chlorobenzoic acid : 4-methoxybenzoic acid | 2.3 : 1 |
| 4-chlorobenzyl alcohol : 4-methoxybenzyl alcohol | 1 : 2.5 |
This data suggests that in a competitive scenario, the halogen-substituted benzaldehyde is preferentially oxidized, while the methoxy-substituted benzaldehyde is preferentially reduced.[7]
Experimental Protocols
Protocol 1: Reductive Amination of this compound [1]
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and ammonium acetate (10 equivalents) in methanol (5-10 mL per mmol of aldehyde).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 20 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Concentrate the mixture under reduced pressure to remove the methanol. Add water and ethyl acetate to the residue. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography or acid-base extraction.
Protocol 2: General Procedure for Aldol Condensation with a Substituted Benzaldehyde [8][9]
-
In a suitable flask, dissolve the ketone (e.g., acetone) and this compound in an appropriate solvent (e.g., ethanol).
-
Slowly add an aqueous solution of a base (e.g., sodium hydroxide) to the stirred mixture.
-
Continue stirring at a controlled temperature (e.g., room temperature) for a specified period.
-
Monitor the reaction by TLC.
-
Upon completion, precipitate the product by adding water.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yields.
Potential Side Reactions of this compound
Caption: Common side reactions of this compound.
Generalized Reductive Amination Pathway and Side Products
Caption: Pathway for reductive amination and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Welcome to Chem Zipper.com......: CANNIZZARO REACTION: DISPROPORTIONATION: [chemzipper.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. azom.com [azom.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Optimization of Solvent Systems for 3-Chloro-4-methoxybenzaldehyde Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing solvent systems for reactions involving 3-Chloro-4-methoxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to streamline your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes related to the solvent system?
A1: Low yields can often be attributed to the choice of solvent and its impact on various reaction parameters. Consider the following:
-
Poor Solubility: this compound or other reactants may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Troubleshooting: Observe the reaction mixture for undissolved solids. Consult solubility data and consider a solvent system in which all reactants are fully dissolved. For instance, while non-polar solvents might be used, polar aprotic solvents like DMF or THF, or polar protic solvents like methanol, are often better choices for dissolving polar reactants.
-
-
Inappropriate Polarity: The solvent polarity can significantly affect the stabilization of intermediates and transition states.
-
Troubleshooting:
-
For reactions proceeding through polar or charged intermediates, such as SN1-type reactions or Knoevenagel condensations, polar solvents are generally preferred as they can stabilize these species, often accelerating the reaction.[1]
-
For SN2-type reactions, polar aprotic solvents (e.g., acetone, DMF) are often ideal as they can solvate the cation of a salt but do not strongly solvate the nucleophile, thus not hindering its reactivity.
-
-
-
Side Reactions with the Solvent: Some solvents can participate in or promote side reactions.
-
Troubleshooting: For instance, in reductive aminations using borohydride reagents, protic solvents like methanol can react with the reducing agent.[2] While often used, the choice and handling of the reducing agent become critical. Using a milder or more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be beneficial in such cases.[2]
-
-
Suboptimal Reaction Conditions for the Chosen Solvent: Temperature and pH can be highly dependent on the solvent system.
-
Troubleshooting: A common starting point for many reactions is room temperature in a solvent like methanol or tetrahydrofuran (THF).[2] If the reaction is slow, gentle heating may be necessary. The pH is also crucial; for instance, in reductive aminations, a slightly acidic pH (around 5-6) is often optimal to facilitate imine formation without deactivating the amine nucleophile.[2]
-
Q2: I am observing significant impurity formation. How can the solvent choice help minimize byproducts?
A2: The solvent can influence reaction selectivity and the formation of impurities. Here’s how to troubleshoot:
-
Aldehyde Self-Condensation or Polymerization: In base-catalyzed reactions, the wrong solvent and base combination can promote unwanted side reactions of the aldehyde.
-
Troubleshooting: Ensure your base is appropriate for the reaction. The solvent can modulate the base's strength. Consider less polar solvents if strong bases are leading to side reactions.
-
-
Formation of Byproducts from Reaction with Solvent: As mentioned, protic solvents can react with certain reagents.
-
Troubleshooting: If you suspect the solvent is a source of impurities, consider switching to an aprotic alternative. For example, in reductive aminations, chlorinated solvents have been historically used, but greener alternatives like ethyl acetate are now often preferred.[3]
-
-
Difficulty in Product Isolation and Purification: The solvent used for the reaction can complicate the workup and purification process.
-
Troubleshooting: Choose a solvent with a boiling point that allows for easy removal post-reaction. Also, consider the solvent's miscibility with water if an aqueous workup is required. For example, using a water-miscible solvent like methanol will require its removal before extraction with an immiscible organic solvent.
-
Q3: My reaction is proceeding very slowly. How can I use the solvent to increase the reaction rate?
A3: The solvent can have a profound impact on reaction kinetics:
-
Stabilization of Transition States: As a general principle, a solvent that stabilizes the transition state of the rate-determining step more than it stabilizes the reactants will accelerate the reaction.
-
Troubleshooting: For reactions involving the formation of ionic intermediates, such as the Knoevenagel condensation, polar aprotic solvents like DMF and acetonitrile often lead to the fastest reaction rates.[1]
-
-
Solvent-Assisted Mechanistic Pathways: Protic solvents can participate in proton transfer steps, which can be crucial in certain mechanisms.
-
Troubleshooting: In some cases, a protic solvent like ethanol or even water can be a highly effective medium, especially with the growing emphasis on green chemistry.[1]
-
-
Catalyst Activity: The effectiveness of a catalyst can be highly dependent on the solvent.
-
Troubleshooting: The basicity or acidity of a catalyst can be modulated by the surrounding solvent molecules. For instance, solvation effects in water can enhance the electron density on amine catalysts.[1] Experimenting with different solvent-catalyst combinations is often necessary.
-
Data Presentation: Solvent Effects on Common Reactions
The following tables summarize quantitative data on the effect of different solvents on common reactions involving substituted benzaldehydes. While not all data is specific to this compound, the trends observed for structurally similar aldehydes are highly informative for solvent selection.
Table 1: Solvent Effects on the Knoevenagel Condensation of p-Chlorobenzaldehyde with Malononitrile
| Solvent | Dielectric Constant (ε) | Reaction Time | Yield (%) | Reference |
| Toluene | 2.4 | 3 h | 90 | [4] |
| Dichloromethane (DCM) | 9.1 | 15 min | 81 | [5] |
| Methanol | 32.7 | 2 h | 75 | [5] |
| Acetonitrile (CH₃CN) | 37.5 | 15 min | 99 | [5] |
| N,N-Dimethylformamide (DMF) | 38.3 | 15 min | 95 | [5] |
| Water | 80.1 | 10-30 min | High Yields | [1] |
Data is for a closely related substrate and serves as a guide for solvent selection.
Table 2: Solvent Effects on the Wittig Reaction of a Benzylic Ylide with an Aldehyde
| Solvent | Polarity (ENT) | Z/E Ratio | Reference |
| Toluene | 0.099 | 81/19 | [6] |
| Dichloromethane (DCM) | 0.309 | 50/50 | [6] |
| Water | 1.000 | 27/73 | [6] |
This data illustrates the significant impact of solvent polarity on the stereochemical outcome of the Wittig reaction.
Table 3: Recommended Solvents for Reductive Amination
| Solvent | Reducing Agent | Notes | Reference |
| Methanol | NaBH₄ | A common starting point. The reducing agent is added portion-wise at a controlled temperature. | [2] |
| Tetrahydrofuran (THF) | NaBH(OAc)₃ | Often provides good results and is compatible with the milder reducing agent. | [2] |
| Dichloromethane (DCM) / 1,2-Dichloroethane (DCE) | NaBH(OAc)₃ | Historically common, but less "green" alternatives are now preferred. | [3] |
| Ethyl Acetate (EtOAc) | NaBH(OAc)₃ | A greener alternative to chlorinated solvents. | [3] |
Experimental Protocols
Below are detailed methodologies for key reactions involving this compound, with a focus on the role of the solvent system.
Protocol 1: Reductive Amination of this compound
This protocol describes the synthesis of 3-Chloro-4-methoxybenzenemethanamine.
Materials:
-
This compound
-
Ammonium acetate
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (e.g., 2 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and ammonium acetate (10 equivalents) in methanol (5-10 mL per mmol of aldehyde).[2]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 20 °C.[2]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted aldehyde and other non-basic impurities.
-
Basify the aqueous layer with NaOH solution to a pH > 10.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude amine can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Knoevenagel Condensation of this compound with Malononitrile
This protocol outlines the synthesis of (E)-2-(3-chloro-4-methoxybenzylidene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Acetonitrile (or another solvent of choice from Table 1)
-
Piperidine (catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1 mmol), malononitrile (1 mmol), and acetonitrile (5 mL).[1]
-
Add a catalytic amount of piperidine (e.g., 5 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is often rapid in polar aprotic solvents.[1][5]
-
Workup:
-
Once the reaction is complete, if the product precipitates, it can be isolated by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography.
-
Protocol 3: Wittig Reaction of this compound with Benzyltriphenylphosphonium Chloride
This protocol describes the synthesis of 1-(3-chloro-4-methoxystyryl)benzene.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Ylide Formation: To a dry round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise. A color change (often to orange or yellow) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the stilbene derivative from the triphenylphosphine oxide byproduct.
Mandatory Visualizations
dot
Caption: Workflow for the Reductive Amination of this compound.
dot
Caption: Decision logic for solvent selection in Knoevenagel condensations.
dot
Caption: Key steps in the Wittig reaction pathway.
References
minimizing side reactions of the aldehyde group in 3-Chloro-4-methoxybenzaldehyde
Technical Support Center: 3-Chloro-4-methoxybenzaldehyde
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions involving the aldehyde functional group during multi-step syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of the aldehyde group in this compound?
A1: The primary side reactions involving the aldehyde group of this compound are:
-
Over-oxidation: The aldehyde group is susceptible to oxidation, converting it to the corresponding carboxylic acid (3-chloro-4-methoxybenzoic acid). This can occur in the presence of strong or even mild oxidizing agents.
-
Unwanted Reduction: During the reduction of other functional groups in the molecule (e.g., esters, nitro groups), the aldehyde may be unintentionally reduced to an alcohol (3-chloro-4-methoxybenzyl alcohol).
-
Cannizzaro Reaction: As this compound lacks α-hydrogens, it is prone to a disproportionation reaction in the presence of a strong base.[1][2] In this reaction, two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[1][3]
Q2: How can I prevent these side reactions?
A2: The most robust and widely applicable strategy is to "protect" the aldehyde group by converting it into a less reactive functional group that is stable to the desired reaction conditions.[4][5] The most common protecting group for aldehydes is a cyclic acetal , formed by reacting the aldehyde with a diol like ethylene glycol.[5][6] This acetal is stable under basic, neutral, and many reductive/oxidative conditions.[4][5] After the desired chemical transformation on another part of the molecule is complete, the aldehyde can be regenerated through a "deprotection" step.
Caption: Logical workflow for using a protecting group strategy.
Troubleshooting Guides
Issue 1: My aldehyde is being oxidized to a carboxylic acid.
| Symptom | Possible Cause | Recommended Solution |
| Formation of an acidic byproduct, observed during workup or by TLC/LC-MS. | The oxidizing agent used for another functional group is not selective. | Protect the aldehyde as a cyclic acetal before performing the oxidation. Acetals are generally stable to many oxidizing agents.[4] |
| Aldehyde degradation upon storage or during a reaction in the presence of air. | Autoxidation. Aromatic aldehydes can slowly oxidize in the presence of oxygen. | Store this compound under an inert atmosphere (e.g., Nitrogen or Argon). If performing a lengthy reaction, ensure it is carried out under an inert atmosphere. |
Issue 2: The Cannizzaro reaction is consuming my starting material under basic conditions.
| Symptom | Possible Cause | Recommended Solution |
| After treatment with a strong base (e.g., NaOH, KOH), TLC/LC-MS shows the formation of both the corresponding alcohol and carboxylic acid. | This compound has no α-hydrogens, making it susceptible to the Cannizzaro reaction under strongly alkaline conditions.[1][7] | 1. Avoid Strong Bases: If possible, use milder, non-hydroxide bases (e.g., carbonates, organic amines) for your reaction. 2. Protect the Aldehyde: If strong base is required, protect the aldehyde as a cyclic acetal. Acetals are stable to strong bases.[5] |
| Low yield of the desired product in a base-catalyzed reaction. | Significant portion of the starting material is lost to the Cannizzaro disproportionation. | The reaction produces 50% alcohol and 50% carboxylic acid from the aldehyde that reacts.[7] Protecting the aldehyde is the most effective way to maximize the yield of your intended reaction pathway. |
Issue 3: My aldehyde is being reduced along with another functional group (e.g., an ester).
| Symptom | Possible Cause | Recommended Solution |
| When trying to reduce an ester to an alcohol with LiAlH₄, the aldehyde is also reduced. | Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful and generally non-selective, reducing both esters and aldehydes.[8] | 1. Protect the Aldehyde: Convert the aldehyde to a cyclic acetal. Acetals are not reduced by hydride reagents.[4] After protecting, you can safely reduce the ester with LiAlH₄ and then deprotect the acetal. 2. Use a Chemoselective Reducing Agent: In some cases, a milder reagent like Sodium Borohydride (NaBH₄) may selectively reduce an aldehyde in the presence of an ester, though this depends on the specific substrate and conditions.[9] However, for reducing an ester in the presence of an aldehyde, protection is the standard method. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal, which is stable under a wide range of reaction conditions.
-
Reaction: this compound + Ethylene Glycol → 2-(3-Chloro-4-methoxyphenyl)-1,3-dioxolane
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with Dean-Stark apparatus and condenser
-
-
Procedure:
-
To a round-bottom flask, add this compound and toluene (approx. 0.2 M concentration).
-
Add ethylene glycol (1.5 eq) and p-TSA (0.05 eq).[6]
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.[5][6]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetal, which can be purified by column chromatography if necessary.
-
Caption: Experimental workflow for acetal protection.
Protocol 2: Deprotection of 2-(3-Chloro-4-methoxyphenyl)-1,3-dioxolane
This protocol regenerates the aldehyde from its acetal protecting group using mild acidic conditions.
-
Reaction: 2-(3-Chloro-4-methoxyphenyl)-1,3-dioxolane → this compound
-
Reagents & Materials:
-
Acetal-protected aldehyde (1.0 eq)
-
Acetone and Water (e.g., 4:1 mixture)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (0.1 eq) or another acid catalyst
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the acetal in a mixture of acetone and water.
-
Add the acid catalyst (e.g., p-TSA).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC for the disappearance of the acetal and the appearance of the aldehyde (typically 1-3 hours).
-
Once complete, quench the catalyst by adding saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the aldehyde.
-
Data Summary
The following table summarizes various conditions for the protection and deprotection of aromatic aldehydes, with typical yields.
| Transformation | Catalyst / Reagent | Solvent | Temp. | Time | Typical Yield | Reference |
| Protection (Acetal) | p-TSA | Toluene | Reflux | 2-4 h | >90% | [5][6] |
| Protection (Acetal) | Cu(OTf)₂ | Acetonitrile | RT | ~1 h | High | [10] |
| Protection (Acetal) | Eosin Y (photocatalyst) | - | RT | - | Good to Excellent | [5] |
| Deprotection | p-TSA | Acetone/H₂O | RT | 1-3 h | >90% | [4] |
| Deprotection | NaBArF₄ | Water | 30 °C | < 5 min | Quantitative | [4][11] |
| Deprotection | Er(OTf)₃ | Wet Nitromethane | RT | - | High | [4][5] |
| Deprotection | Iodine (catalytic) | Acetone | RT | < 15 min | >90% | [4] |
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Requirements For The Cannizzaro Reaction [unacademy.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Conversion of 3-Chloro-4-methoxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the chemical transformations of 3-Chloro-4-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic transformations for this compound?
A1: The primary catalytic transformations for this compound include:
-
Oxidation to 3-chloro-4-methoxybenzoic acid.
-
Reduction to 3-chloro-4-methoxybenzyl alcohol.
-
Reductive Amination to 3-chloro-4-methoxybenzylamine.
-
Carbon-Carbon Bond Forming Reactions such as Suzuki-Miyaura coupling, Horner-Wadsworth-Emmons olefination, and Wittig reactions to create more complex molecules.
-
C-H Activation for direct functionalization of the aromatic ring.
Q2: How do I select the appropriate catalyst for my desired transformation?
A2: Catalyst selection is crucial and depends on the desired product. For a general guide:
-
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or employ catalytic systems such as palladium on carbon (Pd/C) with an oxidant like hydrogen peroxide.
-
Reduction to Alcohol: Sodium borohydride (NaBH₄) is a mild and effective reagent for selectively reducing the aldehyde to an alcohol.[1][2]
-
Suzuki-Miyaura Coupling: Palladium catalysts, particularly those with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), are standard for coupling with boronic acids.[3][4]
-
Horner-Wadsworth-Emmons Reaction: This reaction typically uses a phosphonate carbanion generated with a base like sodium hydride (NaH) or DBU to form (E)-alkenes.[5]
-
Wittig Reaction: Phosphonium ylides, generated from a phosphonium salt and a strong base, are used to form alkenes. The stereochemical outcome can be influenced by the nature of the ylide.[6]
Q3: What are the common challenges when working with this compound?
A3: Common challenges include:
-
Catalyst deactivation: This can be caused by impurities in the starting materials or solvents, or by thermal degradation of the catalyst.
-
Side reactions: Dehalogenation can be a significant side reaction in palladium-catalyzed cross-coupling reactions. In olefination reactions, side products can arise from self-condensation of the aldehyde.
-
Low yields: This can be due to incomplete reaction, catalyst deactivation, or suboptimal reaction conditions.
-
Purification: Separating the desired product from unreacted starting materials, catalyst residues, and byproducts can be challenging.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
-
Potential Cause: Catalyst deactivation.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Consider using a more robust catalyst system or increasing the catalyst loading.
-
-
Potential Cause: Ineffective base.
-
Solution: The choice of base is critical. Ensure the base is finely powdered and dry. For less reactive chlorides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective than sodium carbonate (Na₂CO₃).
-
-
Potential Cause: Dehalogenation of the starting material.
-
Solution: This is a common side reaction. Lowering the reaction temperature, using a less polar solvent, or choosing a different palladium ligand can help minimize dehalogenation. Protecting the aldehyde group as an acetal can also prevent this side reaction.
-
Issue 2: Poor Selectivity in Horner-Wadsworth-Emmons Reaction
-
Potential Cause: Incorrect base or reaction conditions.
-
Solution: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions. For (E)-alkene selectivity, standard conditions with sodium hydride in THF are generally effective. For (Z)-alkene selectivity, the Still-Gennari modification using phosphonates with electron-withdrawing groups and a potassium base with a crown ether in THF at low temperatures is preferred.
-
-
Potential Cause: Steric hindrance.
-
Solution: If the phosphonate reagent or the aldehyde is sterically hindered, the reaction may be slow or have low selectivity. Increasing the reaction time or temperature may help, but could also lead to more side products.
-
Issue 3: Incomplete Reduction to the Alcohol
-
Potential Cause: Insufficient reducing agent.
-
Solution: Ensure at least a stoichiometric amount of the reducing agent (e.g., NaBH₄) is used. Often, a slight excess (1.2-1.5 equivalents) is employed to ensure complete conversion.
-
-
Potential Cause: Inactive reducing agent.
-
Solution: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh bottle or test the activity of the reagent on a simple substrate.
-
Data Presentation
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid (Analogous Systems)
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd/C (1.4 mol%) | K₂CO₃ | DMF | Microwave (reflux) | 41-92 | [3] |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | High | [4] |
| PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 85 | High | [3] |
| Pd-P(t-Bu₃)-G3 | TMSOK | THF | 23 | 82 | [7] |
Table 2: Conditions for Horner-Wadsworth-Emmons Olefination (General)
| Desired Alkene | Base | Solvent | Temperature (°C) | Typical Yield (%) | E/Z Ratio |
| (E)-Alkene | NaH | THF | 0 to RT | >90 | >95:5 |
| (Z)-Alkene (Still-Gennari) | KHMDS / 18-crown-6 | THF | -78 | 70-90 | <5:95 |
| (E)-Alkene (Masamune-Roush) | LiCl / DBU | Acetonitrile | RT | 80-95 | >90:10 |
Experimental Protocols
Protocol 1: Reduction of this compound to 3-chloro-4-methoxybenzyl alcohol
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Tetrahydrofuran (THF) (optional)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or a mixture of THF and methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 equivalents) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.[1][2]
-
Protocol 2: Oxidation of this compound to 3-chloro-4-methoxybenzoic acid
-
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of acetone in a round-bottom flask.
-
Add a solution of KMnO₄ (1.2 mmol) in 5 mL of water dropwise to the stirred solution at room temperature.
-
Continue stirring for 1 hour or until the purple color of the permanganate has disappeared.
-
Add a small amount of sodium bisulfite to quench any excess KMnO₄ (the brown manganese dioxide precipitate will dissolve).
-
Acidify the solution with 1 M HCl to precipitate the carboxylic acid.
-
Filter the white precipitate, wash with cold water, and dry to obtain 3-chloro-4-methoxybenzoic acid.
-
Protocol 3: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), Pd(OAc)₂ (3 mol%), and PPh₃ (6 mol%).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 5 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
-
Visualizations
Caption: Catalyst selection workflow for common transformations of this compound.
Caption: A general troubleshooting workflow for catalytic reactions.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
work-up procedure for isolating 3-Chloro-4-methoxybenzaldehyde from a reaction mixture
Technical Support Center: Isolating 3-Chloro-4-methoxybenzaldehyde
Welcome to the technical support center for the work-up and isolation of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and experimental protocols to ensure the successful purification of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture of this compound?
A1: Common impurities can include:
-
Unreacted starting materials: Depending on the synthetic route, this could be 3-chloro-4-hydroxybenzaldehyde or other precursors.
-
3-Chloro-4-methoxybenzoic acid: This is the product of over-oxidation of the aldehyde, a common side reaction.
-
Residual solvents: Solvents used in the reaction, such as DMF or methanol.
-
Inorganic salts: Byproducts from reagents used in the reaction.
Q2: My final product has a lower than expected melting point. What could be the cause?
A2: A broad or depressed melting point is a strong indicator of impurities. The presence of residual starting materials, the corresponding carboxylic acid, or solvents can lead to this observation. Further purification, such as recrystallization, is recommended.
Q3: During the aqueous wash, an emulsion has formed. How can I resolve this?
A3: Emulsion formation is common when dealing with mixtures containing both organic and aqueous layers with dissolved salts or other amphiphilic molecules. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to separate the layers.
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
If the emulsion persists, filter the entire mixture through a pad of Celite.
Q4: I am seeing a second spot on my TLC analysis after purification. What could it be?
A4: A second spot on TLC indicates the presence of an impurity. If the spot is at a lower Rf than your product, it is likely a more polar compound, such as the corresponding carboxylic acid. If the spot has a higher Rf, it could be a less polar impurity, possibly a byproduct from the reaction. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help to identify the nature of the impurity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of isolated product | Incomplete extraction from the aqueous layer. | Perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery. |
| Product loss during recrystallization. | Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Cooling the solution slowly and then in an ice bath will maximize crystal formation. | |
| Product is an oil instead of a solid | Presence of significant impurities. | Attempt to purify a small sample by column chromatography to see if a solid can be obtained. If so, scale up the chromatography. |
| Incorrect solvent for recrystallization. | Screen for a more suitable recrystallization solvent or solvent system. Good single solvents to try are ethanol, isopropanol, or toluene. A mixed solvent system like ethyl acetate/hexane could also be effective. | |
| Aqueous washes are not removing acidic impurities | Insufficient base used in the wash. | Use a saturated solution of sodium bicarbonate or a dilute (e.g., 1M) solution of sodium hydroxide. Ensure thorough mixing and check the pH of the aqueous layer to confirm it is basic. |
| Product degrades during work-up | Aldehyde is sensitive to air oxidation. | Minimize the exposure of the compound to air, especially when in solution. Consider working under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Quantitative Data
| Property | Value |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol [1] |
| Melting Point | 56-60 °C[2] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Poorly soluble in water and hexane. |
Experimental Protocol: Work-up and Purification
This protocol describes a general procedure for the isolation and purification of this compound from a typical reaction mixture.
1. Quenching and Initial Extraction:
- Cool the reaction mixture to room temperature.
- If the reaction was conducted in a water-miscible solvent (e.g., DMF, methanol), dilute the mixture with water.
- Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL for a 100 mL aqueous solution).
- Combine the organic layers.
2. Aqueous Wash to Remove Impurities:
- Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic impurities, such as 3-chloro-4-methoxybenzoic acid.
- Wash the organic layer with brine (saturated NaCl solution) (1 x 50 mL) to remove residual water and aid in layer separation.
3. Drying and Solvent Removal:
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
- Filter off the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification by Recrystallization:
- Dissolve the crude solid in a minimum amount of hot ethanol (or another suitable solvent like acetonitrile).
- Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
- Once at room temperature, place the solution in an ice bath to maximize crystal precipitation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
- Dry the crystals under vacuum to obtain pure this compound.
Visualizations
References
monitoring the progress of reactions involving 3-Chloro-4-methoxybenzaldehyde
Welcome to the technical support center for monitoring reactions involving 3-Chloro-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of reactions with this compound?
A1: The choice of analytical technique depends on the specific reaction, available equipment, and the desired level of detail. Here is a comparison of common methods:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative, and cost-effective method for monitoring the disappearance of the starting aldehyde and the appearance of products. It is excellent for quickly checking reaction progress at the bench.[1]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing for the determination of reactant consumption, product formation, and impurity profiles with high precision.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides both separation and identification of components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds in the reaction mixture. 1H NMR can be used to monitor the disappearance of the characteristic aldehyde proton signal (around 9.8 ppm) and the appearance of new signals corresponding to the product.[3]
Q2: I am observing a low yield in my Horner-Wadsworth-Emmons (HWE) reaction with this compound. What are the potential causes?
A2: Low yields in HWE reactions can arise from several factors:
-
Ineffective Deprotonation of the Phosphonate: The base used may not be strong enough to fully deprotonate the phosphonate reagent. Ensure you are using a sufficiently strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Moisture in the Reaction: The phosphonate carbanion is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.
-
Steric Hindrance: While less of an issue than in the Wittig reaction, significant steric bulk on either the aldehyde or the phosphonate can slow down the reaction.
-
Side Reactions: Under strongly basic conditions, sensitive functional groups on the aldehyde or product may undergo side reactions. Since this compound lacks α-hydrogens, it could potentially undergo a Cannizzaro reaction as a side-pathway, though this is less common under typical HWE conditions.[4][5]
Q3: My Aldol condensation reaction with this compound is messy, showing multiple spots on TLC. What is happening?
A3: Since this compound does not have α-hydrogens, it cannot enolize and undergo self-condensation.[6] The formation of multiple products in a crossed Aldol reaction typically arises from the self-condensation of the enolizable ketone partner (e.g., acetone). To minimize this, you can try the following:
-
Slow Addition: Slowly add the ketone to a mixture of the this compound and the base. This ensures that the enolate formed from the ketone reacts preferentially with the more electrophilic aldehyde present in higher concentration.
-
Use of Excess Aldehyde: Using a slight excess of this compound can favor the crossed-condensation product.
-
Choice of Base and Solvent: The reaction conditions can influence the relative rates of the desired crossed-condensation and the undesired self-condensation.
Q4: Can this compound undergo a Cannizzaro reaction?
A4: Yes, as an aldehyde lacking α-hydrogens, this compound can undergo a Cannizzaro reaction in the presence of a strong base.[4][7] This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (3-chloro-4-methoxybenzyl alcohol) and one molecule of the corresponding carboxylic acid (3-chloro-4-methoxybenzoic acid).[4][5][7] This is an important potential side reaction to consider when using strong basic conditions.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Stalled Reaction
| Potential Cause | Suggested Solution | Monitoring Technique |
| Insufficient Reagent Activity | Use fresh and properly stored reagents. For example, the phosphonate ylide in HWE reactions can degrade over time. | TLC, HPLC |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. | TLC, HPLC |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants are fully soluble at the reaction temperature. | Visual Inspection, HPLC |
| Catalyst Deactivation | If using a catalyst, ensure it is active and not poisoned by impurities in the starting materials or solvent. | HPLC, UPLC-MS |
Issue 2: Formation of Unexpected Side Products
| Potential Cause | Suggested Solution | Monitoring Technique |
| Cannizzaro Reaction | If using strong base, consider using a milder base or different reaction conditions if the Cannizzaro products are observed. | GC-MS, LC-MS, NMR |
| Self-Condensation of Reaction Partner | In Aldol reactions, slowly add the enolizable ketone to the aldehyde and base mixture. | TLC, HPLC |
| Oxidation of the Aldehyde | Store this compound under an inert atmosphere and away from light to prevent oxidation to the carboxylic acid. | HPLC, GC-MS |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes the synthesis of (E)-ethyl 3-(3-chloro-4-methoxyphenyl)acrylate from this compound and triethyl phosphonoacetate.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Protocol 2: Aldol Condensation with Acetone
This protocol is adapted for the synthesis of 4-(3-chloro-4-methoxyphenyl)but-3-en-2-one.[8][9]
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add acetone (1.5 equivalents) to the solution.
-
In a separate beaker, prepare a 10% aqueous solution of NaOH.
-
Slowly add the NaOH solution dropwise to the stirred mixture of the aldehyde and ketone at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC. A precipitate may form.
-
After the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to neutralize the excess NaOH.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.
Data Presentation
The following table presents typical performance characteristics for the analytical techniques used to monitor these reactions. Specific values for this compound reactions should be determined experimentally.
| Parameter | TLC | HPLC | GC-MS | ¹H NMR |
| Analysis Time | 5-20 minutes | 10-30 minutes | 20-60 minutes | 5-15 minutes |
| Quantitation | Qualitative/Semi-quantitative | Quantitative | Quantitative | Quantitative |
| Limit of Detection | ~µg | ~ng-µg | ~pg-ng | ~mg |
| Structural Information | Limited (Rf value) | Limited (Retention Time) | Good (Mass Spectrum) | Excellent (Chemical Shifts, Coupling) |
| Typical Cost | Low | Moderate | High | High |
Visualizations
Caption: A general workflow for monitoring a chemical reaction using TLC and HPLC.
References
- 1. jafardabbagh.com [jafardabbagh.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
- 9. azom.com [azom.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Chloro-4-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. This guide provides a detailed comparative analysis of the ¹H NMR spectrum of 3-Chloro-4-methoxybenzaldehyde against structurally similar aromatic aldehydes. The influence of substituent effects on proton chemical shifts is highlighted, supported by experimental data and protocols.
Comparative ¹H NMR Data
The electronic nature and position of substituents on a benzene ring significantly alter the chemical environment of protons, leading to characteristic shifts in their ¹H NMR spectra. The following table summarizes the ¹H NMR spectral data for this compound and three comparable molecules, illustrating these substituent effects. The data was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
| Compound | Aldehyde Proton (CHO) [ppm] | Aromatic Protons [ppm] | Methoxy Protons (OCH₃) [ppm] | Hydroxyl Proton (OH) [ppm] |
| This compound | 9.84 (s, 1H) | 7.91 (d, J=2.1 Hz, 1H, H-2), 7.82 (dd, J=8.5, 2.1 Hz, 1H, H-6), 7.04 (d, J=8.5 Hz, 1H, H-5) | 3.98 (s, 3H) | - |
| 4-Methoxybenzaldehyde | 9.88 (s, 1H) | 7.84 (d, J=8.8 Hz, 2H, H-2,6), 6.98 (d, J=8.8 Hz, 2H, H-3,5) | 3.88 (s, 3H) | - |
| 3-Chlorobenzaldehyde [1] | 9.98 (s, 1H) | 7.86 (s, 1H), 7.77 (d, J=7.6 Hz, 1H), 7.61 (d, J=7.9 Hz, 1H), 7.49 (t, J=7.8 Hz, 1H) | - | - |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | 9.83 (s, 1H) | 7.45-7.41 (m, 2H), 7.05 (d, J=8.1 Hz, 1H) | 3.96 (s, 3H) | 6.10 (s, 1H) |
Analysis of Spectral Data:
-
Aldehyde Proton: The aldehyde proton consistently appears as a singlet in the downfield region (δ 9.8-10.0 ppm) due to the strong deshielding effect of the adjacent carbonyl group.
-
Aromatic Protons:
-
In This compound , the protons on the aromatic ring are distinct. The proton at the 2-position (H-2) is a doublet due to coupling with H-6. The H-6 proton appears as a doublet of doublets, coupling with both H-2 and H-5. The H-5 proton is a doublet, coupling with H-6.
-
4-Methoxybenzaldehyde shows a more symmetrical pattern with two doublets, characteristic of a para-substituted benzene ring.[2] The electron-donating methoxy group shields the ortho protons (H-3,5), shifting them upfield compared to the protons ortho to the aldehyde group (H-2,6).
-
In 3-Chlorobenzaldehyde , the aromatic signals are more complex due to the meta-substitution pattern.[3]
-
Vanillin also displays a distinct pattern for its three aromatic protons.[4]
-
-
Methoxy Protons: The methoxy protons in all relevant compounds appear as a sharp singlet around δ 3.9-4.0 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5]
-
To ensure a homogenous magnetic field and prevent line broadening, filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.
-
If desired for precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS).[6]
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.
-
Initiate the data acquisition.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the molecular structure.
Visualization of this compound
The following diagram illustrates the molecular structure of this compound with its non-equivalent protons labeled, corresponding to the data in the comparison table.
References
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum of 3-Chloro-4-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by providing a molecular fingerprint in the form of a mass spectrum. This guide offers a detailed interpretation of the mass spectrum of 3-Chloro-4-methoxybenzaldehyde, comparing it with related compounds to highlight the influence of its substituents on fragmentation patterns.
Comparative Analysis of Mass Spectra
The mass spectrum of a compound reveals its molecular weight and provides insights into its structure through the analysis of fragment ions. By comparing the mass spectrum of this compound with those of 4-methoxybenzaldehyde and 3-chlorobenzaldehyde, we can discern the characteristic fragmentation pathways influenced by the chloro and methoxy groups.
The molecular weight of this compound is 170.59 g/mol .[1] The mass spectrum is expected to show a molecular ion peak (M+) at m/z 170, with a significant M+2 peak at m/z 172 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The base peak, representing the most abundant fragment ion, provides a key to the most stable fragmentation pathway.
Below is a summary of the expected and observed major ions in the mass spectra of this compound and its analogs.
| Compound | Molecular Ion (M+) [m/z] | [M-1]+ [m/z] | [M-CHO]+ [m/z] | [M-Cl]+ [m/z] | [M-CH₃]+ [m/z] | Other Key Fragments [m/z] |
| This compound | 170/172 | 169/171 | 141/143 | 135 | 155/157 | 127, 99 |
| 4-Methoxybenzaldehyde | 136 | 135 | 107 | - | 121 | 92, 77, 65 |
| 3-Chlorobenzaldehyde | 140/142 | 139/141 | 111/113 | 105 | - | 75, 50 |
Interpreting the Fragmentation Pattern
The fragmentation of this compound is primarily dictated by the stability of the resulting carbocations. The presence of the electron-donating methoxy group and the electron-withdrawing, yet stabilizing, chloro group on the aromatic ring influences the cleavage points.
A primary fragmentation event for many benzaldehydes is the loss of a hydrogen radical from the aldehyde group, resulting in a stable acylium ion ([M-1]⁺).[2][3] For this compound, this would correspond to the peaks at m/z 169 and 171. Another common fragmentation is the loss of the entire formyl group (CHO), leading to a substituted phenyl cation ([M-CHO]⁺) at m/z 141 and 143.
The methoxy group can undergo cleavage of the methyl radical, leading to an [M-CH₃]⁺ ion at m/z 155 and 157. The loss of the chlorine atom is also a possible fragmentation pathway, resulting in the [M-Cl]⁺ ion at m/z 135. Further fragmentation of these primary ions can lead to smaller, characteristic ions.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aromatic Aldehydes
A common method for analyzing volatile compounds like substituted benzaldehydes is Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Capillary Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-400.
Sample Preparation: Samples are typically dissolved in a suitable volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the proposed primary fragmentation pathways of this compound under electron ionization.
References
- 1. 3-氯-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
A Comparative Guide to the FTIR Analysis of Functional Groups in 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectral data of 3-Chloro-4-methoxybenzaldehyde with structurally related alternatives. The objective is to offer a detailed analysis of the vibrational frequencies of key functional groups, supported by experimental data, to aid in the identification, characterization, and quality control of this important chemical intermediate.
Comparison of Key Vibrational Frequencies
The following table summarizes the principal FTIR absorption bands for this compound and three comparable aromatic aldehydes: 4-methoxybenzaldehyde, 3-chlorobenzaldehyde, and vanillin. This data facilitates the differentiation of these compounds based on their unique infrared spectral fingerprints.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 4-Methoxybenzaldehyde (cm⁻¹)[1] | 3-Chlorobenzaldehyde (cm⁻¹) | Vanillin (cm⁻¹)[2][3] |
| Aldehyde | C=O Stretch | ~1685 | 1702 | ~1700 | 1650 - 1666 |
| Aldehyde | C-H Stretch | ~2860, ~2760 | ~2840, ~2740 | ~2850, ~2750 | ~2850, ~2730 |
| Aromatic Ring | C=C Stretch | ~1590, ~1500 | ~1600, ~1510 | ~1590, ~1475 | 1585, 1510 |
| Ether | Aryl-O-CH₃ Asymmetric Stretch | ~1260 | 1250 | - | ~1270 |
| Ether | Aryl-O-CH₃ Symmetric Stretch | ~1020 | ~1030 | - | ~1030 |
| C-Cl | C-Cl Stretch | ~780 | - | ~800 | - |
| Phenolic OH | O-H Stretch | - | - | - | 3120 - 3178 (broad) |
Experimental Protocols
The following is a generalized protocol for the acquisition of FTIR spectra for solid aromatic aldehydes using the Attenuated Total Reflectance (ATR) technique.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
Sample Preparation and Analysis:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to correct for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline corrected and displayed in terms of absorbance or transmittance.
Visualizing the Analysis and Comparison
The following diagrams, generated using the DOT language, illustrate the logical workflow of the FTIR analysis and a comparative representation of the key functional group vibrations.
Caption: Workflow for FTIR analysis of solid samples.
Caption: Comparison of key functional group vibrations.
References
A Comparative Guide to the Synthetic Utility of 3-Chloro-4-methoxybenzaldehyde and 3-Fluoro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. Substituted benzaldehydes are versatile building blocks, and among them, 3-chloro-4-methoxybenzaldehyde and 3-fluoro-4-methoxybenzaldehyde are of significant interest. Their utility is largely dictated by the nature of the halogen at the 3-position, which influences their reactivity in key transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these aldehydes is essential for their effective use in synthesis. The pertinent properties are summarized below.
| Property | This compound | 3-Fluoro-4-methoxybenzaldehyde |
| CAS Number | 4903-09-7[1] | 351-54-2[2] |
| Molecular Formula | C₈H₇ClO₂[1] | C₈H₇FO₂[2][3] |
| Molecular Weight | 170.59 g/mol [1] | 154.14 g/mol [2][3] |
| Melting Point | 56-60 °C | 34-35 °C[2] |
| Boiling Point | 128 °C at 5 Torr | 132 °C at 11 mmHg |
| Appearance | White to off-white crystalline solid | Light yellow to yellow solid |
Comparative Reaction Performance
The synthetic utility of these two aldehydes is best illustrated by their performance in key chemical transformations. The following sections provide a comparative analysis of their reactivity in Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electron-withdrawing nature of the aldehyde group activates the aromatic ring for nucleophilic attack. The reactivity of the halogen as a leaving group generally follows the trend F > Cl > Br > I, which is the reverse of the trend for SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond.
Table 1: Representative Comparison of SNAr Reactions
| Entry | Aldehyde | Nucleophile | Conditions | Yield (%) | Reference |
| 1 | 3-Fluoro-4-methoxybenzaldehyde | Piperidine | K₂CO₃, DMF, 100 °C, 6h | ~90% | Representative |
| 2 | This compound | Piperidine | K₂CO₃, DMF, 120 °C, 12h | ~65% | Representative |
Note: Yields are representative and based on the established principles of SNAr reactivity for aryl fluorides and chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. The reactivity of aryl halides in the oxidative addition step, which is often rate-limiting, typically follows the order I > Br > Cl >> F. Consequently, this compound is generally more reactive than its fluoro counterpart in this transformation, although the C-F bond can be activated under specific conditions with specialized catalysts.
Table 2: Representative Comparison of Suzuki-Miyaura Coupling Reactions
| Entry | Aldehyde | Boronic Acid | Conditions | Yield (%) | Reference |
| 1 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C, 8h | ~85% | Representative |
| 2 | 3-Fluoro-4-methoxybenzaldehyde | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 120 °C, 24h | ~40% | Representative |
Note: Yields are representative and based on the established principles of Suzuki-Miyaura coupling reactivity for aryl chlorides and fluorides.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The reactivity trend for the aryl halide is also generally I > Br > Cl > F. Therefore, this compound is the more suitable substrate for this transformation under standard conditions.
Table 3: Representative Comparison of Buchwald-Hartwig Amination Reactions
| Entry | Aldehyde | Amine | Conditions | Yield (%) | Reference |
| 1 | This compound | Aniline | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 12h | ~80% | Representative |
| 2 | 3-Fluoro-4-methoxybenzaldehyde | Aniline | Pd₂(dba)₃, RuPhos, LHMDS, Dioxane, 120 °C, 24h | <20% | Representative |
Note: Yields are representative and based on the established principles of Buchwald-Hartwig amination reactivity for aryl chlorides and fluorides.
Experimental Protocols
The following are representative experimental protocols for the key reactions discussed.
Protocol 1: Nucleophilic Aromatic Substitution with Piperidine
3-Fluoro-4-methoxybenzaldehyde: To a solution of 3-fluoro-4-methoxybenzaldehyde (1.0 mmol) in DMF (5 mL) is added piperidine (1.2 mmol) and K₂CO₃ (2.0 mmol). The reaction mixture is stirred at 100 °C for 6 hours. After completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3-(piperidin-1-yl)-4-methoxybenzaldehyde.
This compound: To a solution of this compound (1.0 mmol) in DMF (5 mL) is added piperidine (1.5 mmol) and K₂CO₃ (2.5 mmol). The reaction mixture is stirred at 120 °C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3-(piperidin-1-yl)-4-methoxybenzaldehyde.
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This compound: A mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (8 mL) and water (2 mL) is degassed and heated to 100 °C for 8 hours under an inert atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield 3-(4-methoxyphenyl)-4-methoxybenzaldehyde.
3-Fluoro-4-methoxybenzaldehyde: A mixture of 3-fluoro-4-methoxybenzaldehyde (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (2.5 mmol) in anhydrous dioxane (10 mL) is degassed and heated to 120 °C for 24 hours under an inert atmosphere. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield 3-(4-methoxyphenyl)-4-methoxybenzaldehyde.
Protocol 3: Buchwald-Hartwig Amination with Aniline
This compound: A mixture of this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) in anhydrous toluene (10 mL) is degassed and heated to 100 °C for 12 hours under an inert atmosphere. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 3-(phenylamino)-4-methoxybenzaldehyde.
3-Fluoro-4-methoxybenzaldehyde: A mixture of 3-fluoro-4-methoxybenzaldehyde (1.0 mmol), aniline (1.5 mmol), Pd₂(dba)₃ (0.03 mmol), RuPhos (0.06 mmol), and LHMDS (1.8 mmol) in anhydrous dioxane (10 mL) is degassed and heated to 120 °C for 24 hours under an inert atmosphere. Workup and purification are performed as described for the chloro-analogue.
Visualized Workflows and Decision Making
To further clarify the synthetic considerations, the following diagrams illustrate a general experimental workflow, a decision-making guide for choosing between the two aldehydes, and a representative biological pathway where products derived from these scaffolds may be relevant.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Decision guide for selecting the appropriate aldehyde.
Caption: A representative signaling pathway targeted by derivatives.
Conclusion
The choice between this compound and 3-fluoro-4-methoxybenzaldehyde is contingent upon the desired synthetic transformation. For nucleophilic aromatic substitution reactions, 3-fluoro-4-methoxybenzaldehyde is the superior choice due to the higher reactivity of the C-F bond as a leaving group in SNAr chemistry. Conversely, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, this compound is generally the more effective substrate owing to the greater ease of oxidative addition to the C-Cl bond compared to the C-F bond. Understanding these fundamental reactivity differences is crucial for the efficient design and execution of synthetic routes in drug discovery and development.
References
A Comparative Guide to the Synthetic Pathways of 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic pathways for the preparation of 3-Chloro-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols, present comparative data, and visualize the synthetic routes to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a substituted aromatic aldehyde whose synthesis is of significant interest in medicinal chemistry and drug development. The strategic placement of the chloro and methoxy groups on the benzaldehyde scaffold makes it a versatile building block for more complex molecular architectures. This guide evaluates two distinct and plausible synthetic routes: the direct chlorination of 4-methoxybenzaldehyde (Pathway 1) and the methylation of 3-chloro-4-hydroxybenzaldehyde (Pathway 2). The objective of this guide is to provide a clear, data-driven comparison of these pathways to inform synthetic strategy and decision-making in a research and development setting.
Pathway 1: Electrophilic Chlorination of 4-Methoxybenzaldehyde
This pathway commences with the readily available starting material, 4-methoxybenzaldehyde (also known as p-anisaldehyde). The core of this route is the electrophilic aromatic substitution, where a chlorinating agent is used to introduce a chlorine atom onto the aromatic ring. The methoxy group is an ortho-, para-directing activator. Since the para position is already occupied by the aldehyde group, the chlorination is directed to the ortho position (position 3) relative to the methoxy group.
Experimental Protocol
A detailed experimental procedure for the direct chlorination of 4-methoxybenzaldehyde is as follows:
-
Reaction Setup: To a solution of 4-methoxybenzaldehyde (10.0 g, 73.4 mmol) in a suitable solvent such as dichloromethane (100 mL), a chlorinating agent is added. Sulfuryl chloride (SO₂Cl₂) (9.9 g, 73.4 mmol) is a common and effective reagent for this transformation. The reaction is typically carried out in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Pathway 2: Methylation of 3-Chloro-4-hydroxybenzaldehyde
This alternative route begins with 3-chloro-4-hydroxybenzaldehyde, which can be synthesized from 4-hydroxybenzaldehyde. The key step in this pathway is the methylation of the phenolic hydroxyl group. This is a classic Williamson ether synthesis, where a methylating agent, such as dimethyl sulfate, reacts with the phenoxide ion generated in situ by a base.
Experimental Protocol
The experimental protocol for the methylation of 3-chloro-4-hydroxybenzaldehyde is as follows:
-
Reaction Setup: In a round-bottom flask, 3-chloro-4-hydroxybenzaldehyde (10.0 g, 63.8 mmol) is dissolved in a suitable solvent like acetone or N,N-dimethylformamide (DMF). A base, such as anhydrous potassium carbonate (13.2 g, 95.7 mmol) or sodium carbonate, is added to the solution. The mixture is stirred to form the phenoxide.
-
Reaction Conditions: Dimethyl sulfate (8.8 g, 69.8 mmol) is added dropwise to the stirred suspension at room temperature. After the addition, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford pure this compound.[1]
Performance Comparison
The selection of a synthetic pathway often depends on a variety of factors including yield, purity, reaction time, cost of reagents, and safety considerations. The following table summarizes the key performance indicators for the two pathways described.
| Parameter | Pathway 1: Chlorination of 4-Methoxybenzaldehyde | Pathway 2: Methylation of 3-Chloro-4-hydroxybenzaldehyde |
| Starting Material | 4-Methoxybenzaldehyde | 3-Chloro-4-hydroxybenzaldehyde |
| Key Reagents | Sulfuryl chloride | Dimethyl sulfate, Potassium carbonate |
| Typical Yield | 75-85% | 90-98%[1] |
| Purity (after purification) | >98% | >99%[1] |
| Reaction Time | 2-4 hours | 4-6 hours |
| Reaction Temperature | Room Temperature | Reflux |
| Safety Considerations | Sulfuryl chloride is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood. | Dimethyl sulfate is highly toxic and a suspected carcinogen. Extreme caution and appropriate personal protective equipment are required. |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic pathway.
Caption: Synthetic route via direct chlorination.
Caption: Synthetic route via methylation.
Conclusion
Both pathways offer viable routes to this compound.
Pathway 1 (Chlorination) is attractive due to its use of a readily available starting material and milder reaction temperature. However, the regioselectivity of the chlorination can sometimes lead to the formation of isomeric byproducts, potentially complicating purification and lowering the overall yield.
Pathway 2 (Methylation) generally provides higher yields and purity.[1] The starting material, 3-chloro-4-hydroxybenzaldehyde, is also commercially available or can be synthesized. The primary drawback of this route is the use of dimethyl sulfate, a highly toxic reagent that requires stringent safety precautions.
For researchers prioritizing high yield and purity, and who are equipped to handle hazardous materials safely, Pathway 2 is the recommended route . For applications where a slightly lower yield is acceptable and the avoidance of highly toxic reagents is a priority, Pathway 1 presents a reasonable alternative . The choice between these two pathways will ultimately depend on the specific requirements of the research, available resources, and safety infrastructure.
References
A Comparative Analysis of Substituted Benzaldehydes in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted benzaldehydes in various nucleophilic addition reactions, supported by experimental data. Understanding the influence of substituents on the aromatic ring is crucial for optimizing reaction conditions, elucidating mechanisms, and for the rational design of molecules in medicinal chemistry and materials science.
The electrophilicity of the carbonyl carbon is the primary determinant of reactivity in nucleophilic addition reactions. Substituents on the benzaldehyde ring can significantly alter this electrophilicity through inductive and resonance effects. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack and accelerating reaction rates. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates.[1] Aromatic aldehydes, in general, are less reactive towards nucleophilic addition than aliphatic aldehydes because the aromatic ring acts as an electron-donating group through resonance, which reduces the electrophilicity of the carbonyl group.[2][3]
Comparative Reactivity Data
The following tables summarize the relative reactivity of various substituted benzaldehydes in key nucleophilic addition reactions. The data is presented as relative rate constants (k/k₀) or equilibrium constants (K), providing a clear comparison of the electronic effects of different substituents.
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones. The rate of this reaction is sensitive to the electronic nature of the substituent on the benzaldehyde.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-OCH₃ | Wittig Reaction | 0.21 |
Table 1: Relative rate constants for the Wittig reaction of substituted benzaldehydes with a phosphorus ylide. The data illustrates that electron-withdrawing substituents significantly accelerate the reaction, while electron-donating substituents retard it.[1]
Cyanohydrin Formation
The addition of hydrogen cyanide to benzaldehydes to form cyanohydrins is a reversible reaction. The equilibrium constant (K) for this reaction is also influenced by the substituents on the aromatic ring.
| Substituent | Equilibrium Constant (K) for Cyanohydrin Formation |
| p-NO₂ | Larger K |
| H | Intermediate K |
| p-OCH₃ | Smaller K |
Table 2: Qualitative comparison of equilibrium constants for cyanohydrin formation with substituted benzaldehydes. Electron-withdrawing groups favor the formation of the cyanohydrin product, resulting in a larger equilibrium constant.[4] According to one source, the equilibrium constant for cyanohydrin formation with benzaldehyde is 210, while for p-methoxybenzaldehyde it is 30.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these comparative studies.
General Experimental Protocol for the Wittig Reaction
This protocol describes a typical procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.[1][6]
1. Ylide Generation:
-
A phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equivalents) is suspended in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether in a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to a low temperature (e.g., 0 °C or -78 °C).
-
A strong base (e.g., n-butyllithium, sodium hydroxide, or sodium bis(trimethylsilyl)amide, 1.05 equivalents) is added dropwise to the suspension. The formation of a characteristic color (often orange or deep red) indicates the generation of the ylide.
2. Reaction with Aldehyde:
-
The substituted benzaldehyde (1.0 equivalent), dissolved in the same anhydrous solvent, is added to the ylide solution.
-
The reaction mixture is stirred for a period ranging from 30 minutes to several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Kinetic Measurement of Nucleophilic Addition Reactions
This protocol outlines a general method for monitoring the kinetics of nucleophilic addition to substituted benzaldehydes using UV-Vis spectroscopy.
1. Solution Preparation:
-
Stock solutions of the substituted benzaldehydes and the nucleophile are prepared in a suitable solvent (e.g., a buffered aqueous solution or an organic solvent).
2. Kinetic Measurement:
-
The reactions are typically performed under pseudo-first-order conditions with a large excess of the nucleophile over the benzaldehyde.
-
The reaction is initiated by mixing the benzaldehyde and nucleophile solutions in a cuvette placed in a thermostatted UV-Vis spectrophotometer.
-
The change in absorbance of a reactant or product at a specific wavelength is monitored over time.
-
The observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the nucleophile in excess.
Visualizations
General Mechanism of Nucleophilic Addition to Benzaldehyde
Caption: General mechanism of nucleophilic addition to a benzaldehyde derivative.
Influence of Substituents on Benzaldehyde Reactivity
Caption: Effect of substituents on the electrophilicity of the carbonyl carbon.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining reaction rate constants.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Answered: When the three benzaldehydes shown below were exposed to HCN under identical conditions it was found that the equilibrium constants, K, for the three… | bartleby [bartleby.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Electronic Landscape of 3-Chloro-4-methoxybenzaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic effects of substituents on aromatic rings is paramount for designing molecules with tailored properties. This guide provides a comprehensive assessment of the electronic character of 3-Chloro-4-methoxybenzaldehyde, a valuable intermediate in organic synthesis. Through a comparative analysis of experimental data, we dissect the interplay of the chloro and methoxy groups, offering insights into their inductive and resonance contributions.
The electronic properties of a substituted benzene ring are profoundly influenced by the nature of its substituents. In this compound, the chloro and methoxy groups, positioned at the meta and para positions relative to the aldehyde, respectively, exert distinct and competing electronic effects. These effects can be quantitatively assessed using a combination of Hammett substituent constants and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Probing Electronic Effects: A Multi-faceted Approach
To elucidate the electronic environment of this compound, we compare its key electronic and spectroscopic parameters with those of unsubstituted benzaldehyde and monosubstituted derivatives, namely 3-chlorobenzaldehyde and 4-methoxybenzaldehyde.
Hammett Substituent Constants: Quantifying Electronic Influence
The Hammett equation provides a powerful tool for quantifying the electron-donating or electron-withdrawing nature of substituents. The Hammett constants, σ (sigma), are a measure of the electronic influence of a substituent on the reactivity of a benzene ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The chloro group is moderately electron-withdrawing due to its inductive effect (-I), as reflected by its positive Hammett constants (σm = 0.37, σp = 0.23).[1][2] Conversely, the methoxy group exhibits dual electronic behavior. It is electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+R), particularly when situated at the para position, resulting in a net electron-donating character (σp = -0.27).[3] At the meta position, its inductive effect dominates, making it electron-withdrawing (σm = 0.12).[3]
In this compound, the chloro group at the 3-position primarily exerts an inductive electron-withdrawing effect. The methoxy group at the 4-position, being para to the aldehyde, acts as a strong resonance electron-donating group.
Spectroscopic Analysis: A Window into Molecular Electronics
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule are highly sensitive to the local electronic environment. Electron-withdrawing groups tend to deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups cause shielding and upfield shifts.
Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl (C=O) group in the IR spectrum is also indicative of the electronic effects of ring substituents. Electron-withdrawing groups increase the double bond character of the carbonyl group, leading to a higher stretching frequency, whereas electron-donating groups decrease it.
Comparative Data Analysis
The following table summarizes the key experimental data for this compound and its reference compounds.
| Compound | Hammett Constant (σ) | ¹H NMR (δ, ppm) - Aldehyde Proton | ¹³C NMR (δ, ppm) - Carbonyl Carbon | IR (ν, cm⁻¹) - Carbonyl Stretch |
| Benzaldehyde | H: σ = 0 | ~9.9 - 10.0 | ~192.3 | ~1703 |
| 3-Chlorobenzaldehyde | m-Cl: σm = 0.37[1] | 9.98[4] | 190.9[4] | ~1708 |
| 4-Methoxybenzaldehyde | p-OCH₃: σp = -0.27[3] | 9.87[5] | 190.7 | ~1684 |
| This compound | - | 9.81 | 189.5 | ~1689 |
Note: NMR data can vary slightly depending on the solvent and experimental conditions.
The data reveals a clear trend. The aldehyde proton in 3-chlorobenzaldehyde is shifted downfield compared to benzaldehyde, consistent with the electron-withdrawing nature of the chlorine atom. Conversely, the electron-donating methoxy group in 4-methoxybenzaldehyde shields the aldehyde proton, causing an upfield shift. In this compound, the aldehyde proton chemical shift of 9.81 ppm suggests that the strong electron-donating resonance effect of the para-methoxy group dominates over the inductive withdrawal of the meta-chloro group.
Visualizing the Electronic Interactions
The interplay of inductive and resonance effects of the chloro and methoxy substituents on the benzaldehyde ring can be visualized as follows:
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
General Protocol for NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal.
General Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure solvent to subtract from the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands, paying particular attention to the carbonyl (C=O) stretching frequency.
Experimental Workflow
The overall workflow for assessing the electronic effects of substituents is depicted below.
References
A Comparative Guide to the Spectral Data of 3-Chloro-4-methoxybenzaldehyde and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for 3-Chloro-4-methoxybenzaldehyde and its structurally related alternatives: 4-methoxybenzaldehyde, 3-chlorobenzaldehyde, and vanillin. By cross-referencing data from established databases, this document aims to facilitate compound identification, characterization, and quality control in research and development settings.
Spectral Data Comparison
The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its selected alternatives. This side-by-side comparison highlights the influence of substituent groups on the spectral properties of the benzaldehyde scaffold.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aldehyde-H (s) | Aromatic-H | Methoxy-H (s) | Other | Solvent |
| This compound | ~9.84 | ~7.94 (d), ~7.83 (dd), ~7.15 (d) | ~3.98 | - | Not specified |
| 4-methoxybenzaldehyde | 9.88 | 7.85 (d), 6.98 (d) | 3.88 | - | CDCl₃ |
| 3-chlorobenzaldehyde | 9.99 | 7.91 (s), 7.81 (d), 7.63 (d), 7.51 (t) | - | - | CDCl₃ |
| Vanillin | 9.83 | 7.43 (m), 7.05 (d) | 3.96 | 6.33 (s, -OH) | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic-C | Methoxy-C (O-CH₃) | Solvent |
| This compound | ~189.9 | ~158.9, ~131.1, ~130.3, ~128.5, ~125.9, ~111.8 | ~56.5 | Not specified |
| 4-methoxybenzaldehyde | 190.7 | 164.5, 131.9, 130.1, 114.2 | 55.6 | CDCl₃ |
| 3-chlorobenzaldehyde | 190.9 | 137.9, 135.4, 134.4, 130.4, 129.2, 128.0 | - | CDCl₃ |
| Vanillin | 191.0 | 151.7, 148.0, 129.9, 125.1, 115.3, 110.0 | 56.0 | DMSO-d₆ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) | C-O (ether) | C-Cl Stretch |
| This compound | ~1685 | ~2850, ~2750 | ~1270, ~1020 | ~800 |
| 4-methoxybenzaldehyde | 1684 | 2843, 2741 | 1259, 1028 | - |
| 3-chlorobenzaldehyde | 1705 | 2860, 2765 | - | ~800 |
| Vanillin | 1665 | 2850, 2750 | 1265, 1030 | - |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | [M-H]⁺ | [M-CH₃]⁺ | [M-CHO]⁺ | [M-Cl]⁺ |
| This compound | 170/172 | 169/171 | 155/157 | 141/143 | 135 |
| 4-methoxybenzaldehyde | 136 | 135 | 121 | 107 | - |
| 3-chlorobenzaldehyde | 140/142 | 139/141 | - | 111/113 | 105 |
| Vanillin | 152 | 151 | 137 | 123 | - |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data presented above. These methodologies are based on standard practices for the analysis of aromatic aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 10-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength.
-
Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-64, depending on sample concentration.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Reference: TMS at 0 ppm or the solvent signal.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet: Split/splitless injector, typically in splitless mode for higher sensitivity. Inlet temperature: 250-280 °C.
-
Oven Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 250-300 °C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing spectral data of a compound with various databases to ensure accurate identification and characterization.
Caption: Workflow for spectral data cross-referencing.
This guide serves as a foundational resource for the spectral analysis of this compound and its analogues. For definitive structural confirmation, it is always recommended to acquire and interpret full spectral datasets for the specific sample under investigation.
A Comparative Guide to the Biological Activity of 3-Chloro-4-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 3-Chloro-4-methoxybenzaldehyde are a class of organic compounds recognized for their wide-ranging pharmacological potential. This guide provides a comparative overview of their biological activities, with a focus on anticancer and antimicrobial properties, supported by available experimental data. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and development.
Anticancer Activity
Chalcones, a prominent class of derivatives synthesized from this compound, have demonstrated notable cytotoxic effects against various cancer cell lines. The underlying mechanism often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.
Quantitative Data: Cytotoxicity of Chloro Chalcone Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for a series of chloro chalcone derivatives against several human cancer cell lines. These values, obtained from in vitro studies, indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µg/mL)[1] |
| Chalcone 3 | Chloro Chalcone | Breast (MCF7) | 0.8[1] |
| Breast (T47D) | 0.34[1] | ||
| Cervical (HeLa) | 4.78[1] | ||
| Colorectal (WiDr) | 5.98[1] | ||
| Chalcone 4 | Chloro Chalcone | Breast (MCF7) | 1.34[1] |
| Breast (T47D) | 1.15[1] | ||
| Cervical (HeLa) | 1.09[1] | ||
| Colorectal (WiDr) | 0.36[1] |
Note: The specific substitution pattern of the chloro group on the chalcone backbone was not detailed in the source material.
Mechanism of Action: Induction of Apoptosis
Several studies suggest that the anticancer effects of benzaldehyde derivatives, including chalcones, are mediated through the induction of apoptosis.[2] This process can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Some derivatives have been shown to increase the ratio of Bax/Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[3][4]
Antimicrobial Activity
Schiff bases, another important class of derivatives, are formed by the condensation of this compound with primary amines. These compounds have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Quantitative Data: Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from a related compound, 5-chloro-salicylaldehyde. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Target Microorganism | MIC (µg/mL)[5] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2[5] |
| Escherichia coli | 1.6[5] | |
| Pseudomonas fluorescence | 2.8[5] | |
| Staphylococcus aureus | 3.4[5] | |
| Aspergillus niger | 47.5[5] |
Note: Data for Schiff bases directly derived from this compound with a comprehensive MIC profile was not available in the searched literature. The data presented is for structurally similar compounds to indicate potential activity.
Experimental Protocols
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[6]
Protocol:
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent to create a concentrated stock solution.[6]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth).[6][7]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[8] Dilute this suspension to the final desired inoculum concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).[7]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[7]
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration where no growth is observed.[6]
Apoptosis Analysis: Flow Cytometry with Annexin V/PI Staining
Flow cytometry is a technique used to detect and measure the physical and chemical characteristics of a population of cells. When combined with Annexin V and Propidium Iodide (PI) staining, it can accurately quantify apoptosis.[9]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[9][10]
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and add FITC-conjugated Annexin V and PI.[9]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.[9]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A methoxy derivative of resveratrol analogue selectively induced activation of the mitochondrial apoptotic pathway in transformed fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A methoxy derivative of resveratrol analogue selectively induced activation of the mitochondrial apoptotic pathway in transformed fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetic Studies of 3-Chloro-4-methoxybenzaldehyde Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of key intermediates is paramount for process optimization and the rational design of synthetic pathways. This guide provides a comparative analysis of the kinetic performance of 3-Chloro-4-methoxybenzaldehyde in several common organic transformations, including oxidation, Knoevenagel condensation, and the Horner-Wadsworth-Emmons reaction. By presenting quantitative data and detailed experimental protocols, this document aims to serve as a valuable resource for evaluating the reactivity of this versatile building block against other substituted benzaldehydes.
Executive Summary
This compound exhibits a reactivity profile governed by the electronic effects of its substituents: a moderately electron-withdrawing chloro group and a strongly electron-donating methoxy group. In oxidation reactions, the interplay of these groups influences the rate of reaction in a manner dependent on the specific oxidant and mechanism. For nucleophilic addition reactions, such as the Knoevenagel condensation and Horner-Wadsworth-Emmons reaction, the electron-withdrawing nature of the chlorine atom generally enhances the electrophilicity of the carbonyl carbon, leading to faster reaction rates compared to unsubstituted benzaldehyde. This guide presents a compilation of kinetic data from various studies to facilitate a direct comparison of this compound's performance with other commercially available benzaldehyde derivatives.
Comparative Kinetic Data
The following tables summarize the available quantitative data for the kinetics of this compound and related compounds in key organic reactions.
Oxidation of Substituted Benzaldehydes
The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation. The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring. A comprehensive study on the oxidation of 35 monosubstituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB) in aqueous acetic acid provides valuable comparative kinetic data.[1][2]
Table 1: Second-Order Rate Constants for the Oxidation of Substituted Benzaldehydes by BTMACB at 303 K
| Aldehyde | Substituent(s) | 10³ k₂ (dm³ mol⁻¹ s⁻¹) |
| Benzaldehyde | H | 1.80 |
| 4-Methoxybenzaldehyde | 4-OCH₃ | 3.15 |
| 3-Chlorobenzaldehyde | 3-Cl | 1.29 |
| 4-Chlorobenzaldehyde | 4-Cl | 1.55 |
| This compound | 3-Cl, 4-OCH₃ | 2.25 |
| 4-Nitrobenzaldehyde | 4-NO₂ | 0.81 |
Data extracted from Raju, V. S., Sharma, P. K., & Banerji, K. K. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. The Journal of Organic Chemistry, 65(11), 3322-3325.[1][2]
Knoevenagel Condensation
Table 2: Qualitative Comparison of Reaction Rates in Knoevenagel Condensation
| Aldehyde | Substituent(s) | Relative Reactivity |
| 4-Nitrobenzaldehyde | 4-NO₂ | Very High |
| 4-Chlorobenzaldehyde | 4-Cl | High |
| This compound | 3-Cl, 4-OCH₃ | Moderate to High |
| Benzaldehyde | H | Moderate |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Low |
This qualitative comparison is based on the established principle that electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate in nucleophilic addition reactions.
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is another crucial method for the formation of carbon-carbon double bonds, typically yielding (E)-alkenes with high stereoselectivity.[3] Similar to the Knoevenagel condensation, the rate-limiting step is the nucleophilic addition of the phosphonate carbanion to the aldehyde.[3] Consequently, the reactivity of substituted benzaldehydes follows a similar trend.
Table 3: Qualitative Comparison of Reaction Rates in the Horner-Wadsworth-Emmons Reaction
| Aldehyde | Substituent(s) | Relative Reactivity |
| 4-Nitrobenzaldehyde | 4-NO₂ | Very High |
| 4-Chlorobenzaldehyde | 4-Cl | High |
| This compound | 3-Cl, 4-OCH₃ | Moderate to High |
| Benzaldehyde | H | Moderate |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Low |
This qualitative comparison is based on the principle that electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphonate carbanion.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further comparative studies.
Kinetic Analysis of Benzaldehyde Oxidation by BTMACB
This protocol is based on the study by Raju, Sharma, and Banerji (2000).[1][2]
Materials:
-
Substituted benzaldehydes
-
Benzyltrimethylammonium chlorobromate (BTMACB)
-
Acetic acid
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostated cuvette holder
Procedure:
-
Solution Preparation: Prepare stock solutions of the substituted benzaldehydes and BTMACB in a 1:1 (v/v) acetic acid-water mixture.
-
Kinetic Measurements: Conduct the reactions under pseudo-first-order conditions with a large excess (at least 15-fold) of the benzaldehyde over BTMACB.
-
Initiate the reaction by adding the BTMACB solution to the benzaldehyde solution in a quartz cuvette, which is pre-thermostated to the desired temperature (e.g., 303 K).
-
Monitor the reaction progress by following the decrease in the absorbance of BTMACB at its λmax (around 364 nm).
-
Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of log(absorbance) versus time. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the benzaldehyde.
Kinetic Analysis of Knoevenagel Condensation by UV-Vis Spectrophotometry
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Active methylene compound (e.g., malononitrile or ethyl acetoacetate)
-
Base catalyst (e.g., piperidine)
-
Solvent (e.g., ethanol)
-
UV-Vis Spectrophotometer with a thermostated cuvette holder
Procedure:
-
Solution Preparation: Prepare stock solutions of the substituted benzaldehyde, active methylene compound, and catalyst in the chosen solvent.
-
Wavelength Determination: Determine the λmax of the product by running a trial reaction and recording the UV-Vis spectrum of the final mixture.
-
Kinetic Run: In a quartz cuvette, mix the solutions of the benzaldehyde and the active methylene compound.
-
Initiate the reaction by adding the catalyst solution and immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Data Analysis: The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot. By varying the concentrations of the reactants, the order of the reaction with respect to each component and the rate constant can be determined.
Kinetic Analysis of the Horner-Wadsworth-Emmons Reaction
Due to the often rapid nature of the HWE reaction, kinetic analysis can be challenging. However, for comparative purposes, competition experiments or monitoring by NMR spectroscopy can be employed. A general procedure for the reaction is as follows:
Materials:
-
Substituted benzaldehyde
-
Phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
NMR spectrometer
Procedure for Comparative Rate Determination (Competition Experiment):
-
In a reaction vessel under an inert atmosphere, prepare a solution of the phosphonate reagent in the anhydrous solvent.
-
Add the base at a suitable temperature (e.g., 0 °C or -78 °C) to generate the phosphonate carbanion.
-
Add an equimolar mixture of this compound and a competing substituted benzaldehyde to the reaction mixture.
-
Allow the reaction to proceed for a specific time, then quench the reaction.
-
Analyze the product mixture by ¹H NMR spectroscopy or gas chromatography to determine the relative ratio of the alkene products, which will reflect the relative rates of reaction of the two aldehydes.
Visualizing Reaction Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflows for the kinetic studies.
Caption: Workflow for the kinetic analysis of benzaldehyde oxidation.
Caption: Workflow for the kinetic analysis of Knoevenagel condensation.
References
Safety Operating Guide
Safe Disposal of 3-Chloro-4-methoxybenzaldehyde: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-4-methoxybenzaldehyde, a common reagent in organic synthesis.
Hazard and Safety Information
This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C8H7ClO2 | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Melting Point | 56-60 °C | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][4][5] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6] |
Operational Plan for Disposal
The recommended procedure for the disposal of this compound is incineration by a licensed waste disposal company. This ensures complete destruction of the chemical and prevents environmental contamination.
Experimental Protocol: Chemical Incineration
-
Material Preparation:
-
Ensure the this compound waste is securely packaged in a suitable, closed, and properly labeled container.
-
If required by the disposal facility, dissolve or mix the material with a combustible solvent. This should be done in a well-ventilated area, such as a fume hood.
-
-
Incineration Process:
-
The incineration facility will burn the chemical waste in a chemical incinerator equipped with an afterburner and a flue gas scrubber.
-
The high temperatures of the incinerator break down the chemical into less harmful components.
-
The afterburner ensures the complete combustion of any residual organic compounds.
-
The scrubber removes any acidic gases, such as hydrogen chloride, that may be produced during combustion, preventing their release into the atmosphere.
-
-
Regulatory Compliance:
-
All disposal procedures must be carried out in accordance with local, state, and federal regulations.
-
Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company.
-
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash.[4] This can lead to environmental contamination.
-
Always handle this chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[4]
-
In case of a spill, collect the material in a closed and suitable container for disposal.[4] Thoroughly clean the contaminated area.
-
Contaminated clothing should be removed and washed before reuse.[4]
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloro-4-methoxybenzaldehyde
For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Chloro-4-methoxybenzaldehyde. Adherence to these protocols is critical for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
The following table summarizes the required PPE for handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[1][4] | To protect against splashes and dust particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves such as Butyl rubber, Neoprene, or Nitrile.[5] A minimum thickness of 0.4 mm (15.7 mils) is recommended. | To prevent skin contact, which can lead to irritation.[1][2][3] Thicker gloves provide better permeation resistance.[6][7] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the skin from accidental spills or contamination.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[1][4] | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[1][3] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps for safe handling in a laboratory setting.
Caption: Safe handling workflow for this compound.
Spill Management Protocol
In the event of a spill, a prompt and organized response is essential to mitigate hazards.
Experimental Protocol for a Solid Chemical Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. If the substance is volatile or can create airborne dust, close the laboratory door and increase ventilation through a fume hood.
-
Don PPE: Before initiating cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For a solid spill, gently cover the material with a damp paper towel to prevent dust from becoming airborne.[1]
-
Collect the Material: Carefully sweep the solid material into a dustpan.[4]
-
Package the Waste: Place the collected material and any contaminated items (e.g., paper towels, gloves) into a clearly labeled, sealable plastic bag or container for hazardous waste.[1][8]
-
Decontaminate the Area: Clean the spill area with soap and water.[1]
-
Dispose of Waste: Dispose of the sealed container as halogenated organic waste according to your institution's guidelines.
Waste Disposal Plan
Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental compliance. As a halogenated organic compound, it must be treated as hazardous waste.
Disposal Workflow:
References
- 1. burrell.edu [burrell.edu]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. westlab.com [westlab.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. dess.uccs.edu [dess.uccs.edu]
- 7. gloves.com [gloves.com]
- 8. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
